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1-Ethyl-1H-pyrazole-4-sulfonyl fluoride Documentation Hub

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  • Product: 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Topic: as a SuFEx Hub Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide A Latent SuFEx Warhead for Covalent Drug Discovery Executive Summary 1-Ethyl-1H-pyrazole-4-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: as a SuFEx Hub Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

A Latent SuFEx Warhead for Covalent Drug Discovery

Executive Summary

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride represents a specialized class of "SuFExable" heterocycles—compounds designed to leverage Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike its highly reactive sulfonyl chloride precursor, this sulfonyl fluoride (SF) derivative offers a unique "stability-reactivity" balance.[1][2] It remains inert to hydrolysis and metabolic degradation in physiological media (plasma, pH 7.4 buffer) but reacts rapidly and specifically with nucleophilic amino acid residues (Tyrosine, Serine, Lysine, Histidine) upon activation or within a protein binding pocket.

This guide details the synthesis, mechanistic utility, and handling of this compound as a covalent fragment for chemoproteomics and ligand-directed labeling.

Chemical Identity & Properties

This compound is typically generated in situ or synthesized as a stable intermediate from its commercially available sulfonyl chloride analog.

PropertyData
Compound Name 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride
Molecular Formula C₅H₇FN₂O₂S
Molecular Weight 178.18 g/mol
Precursor CAS 957514-21-5 (1-Ethyl-1H-pyrazole-4-sulfonyl chloride)
Core Scaffold 1H-Pyrazole (N-ethyl substituted)
Warhead Sulfonyl Fluoride (-SO₂F)
Physical State Solid (Low melting point) or Oil (Predicted)
Solubility DMSO, Acetonitrile, DCM; Low water solubility
Stability High hydrolytic stability (t½ > 24h in PBS); Thermally stable >100°C
Mechanistic Foundation: The SuFEx Advantage

The primary utility of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride lies in its role as a "sleeping beauty" electrophile.

3.1 Stability vs. Reactivity

Traditional electrophiles (e.g., sulfonyl chlorides, epoxides) often suffer from rapid hydrolysis or off-target reactivity with glutathione. The S(VI)-F bond is distinct:

  • Bond Energy: The S-F bond is strong (~90 kcal/mol) and resistant to reduction.

  • Hard/Soft Character: The sulfur center is "hard," making it resistant to "soft" nucleophiles like thiols (unless activated), but highly reactive toward "hard" nucleophiles (alkoxides, amines) in specific environments.

  • Proton-Assisted Activation: In the environment of a protein active site, hydrogen bonding to the sulfonyl oxygens or the fluoride itself can catalyze the expulsion of fluoride, resulting in a covalent bond.

3.2 Mechanism of Action

The compound acts as a SuFEx Hub . It can be used to link two molecular modules or to covalently tag a protein.[1]

SuFEx_Mechanism Compound 1-Ethyl-1H-pyrazole- 4-sulfonyl fluoride Activation Activation (H-bond / Si-interaction) Compound->Activation + Nucleophile (Tyr-OH / Lys-NH2) Transition Pentacoordinate Transition State Activation->Transition Attack at S(VI) Product Sulfonate/Sulfonamide Linkage Transition->Product Bond Formation Fluoride F- (Leaving Group) Transition->Fluoride Elimination

Figure 1: Mechanism of SuFEx-mediated covalent bonding. The sulfonyl fluoride resists hydrolysis until activated by a specific protein microenvironment or chemical catalyst (e.g., DBU, BEMP).

Synthesis Protocol

Since the fluoride is not a standard bulk commodity, it is best synthesized from the corresponding chloride. This protocol ensures high yield and purity without complex chromatography.

4.1 Reagents Required[3][4][5]
  • Precursor: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Fluorinating Agent: Potassium Bifluoride (KHF₂) (saturated aq. solution) OR Potassium Fluoride (KF) (spray-dried).

  • Solvent: Acetonitrile (MeCN) or THF.

  • Workup: Ethyl Acetate (EtOAc), Brine, MgSO₄.

4.2 Step-by-Step Procedure (Biphasic Method)
  • Preparation: Dissolve 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1 mmol) in MeCN (5 mL).

  • Addition: Add a saturated aqueous solution of KHF₂ (2 mmol, 2.0 equiv) dropwise at room temperature. Note: KHF₂ is preferred over KF for faster kinetics in biphasic systems.

  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC or LC-MS. The chloride (reactive) will convert to the fluoride (stable).[6]

    • Observation: The reaction is typically clean; the sulfonyl fluoride is less polar than the chloride.

  • Workup:

    • Dilute with water (10 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The residue is usually sufficiently pure (>95%) for biological testing. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Start Start: Sulfonyl Chloride (Dissolve in MeCN) Reagent Add KHF2 (aq) (Biphasic System) Start->Reagent Reaction Stir 2-4h @ RT (Cl -> F Exchange) Reagent->Reaction Workup Extraction (EtOAc) & Drying (MgSO4) Reaction->Workup Monitor LCMS Final 1-Ethyl-1H-pyrazole- 4-sulfonyl fluoride (Ready for Assay) Workup->Final Concentrate

Figure 2: Synthesis workflow for converting the sulfonyl chloride precursor to the stable sulfonyl fluoride warhead.

Applications in Drug Discovery[9][10]
5.1 Covalent Fragment Screening

This compound serves as an excellent covalent fragment .

  • Rationale: The pyrazole ring is a privileged scaffold in medicinal chemistry (found in Celecoxib, Viagra). The N-ethyl group provides a small hydrophobic handle.

  • Workflow: Incubate the fragment (10–100 µM) with the target protein. Use Intact Protein Mass Spectrometry to detect a mass shift of +158 Da (Fragment Mass - F).

  • Target Residues: Primarily Tyrosine (via phenolic -OH) and Lysine (via ε-amine), often assisted by proximal Histidine residues.

5.2 Chemical Probe Design

Researchers can extend this molecule at the C-3 or C-5 position (if starting with a functionalized precursor) to attach a reporter tag (biotin or fluorophore). This creates an Activity-Based Probe (ABP) to profile enzymes that recognize the pyrazole motif.

Safety & Handling

While sulfonyl fluorides are more stable than chlorides, they are still reactive electrophiles and must be handled with care.

  • Hazard Classification:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[9][7][8]

  • Specific Handling:

    • Avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety glasses.

    • Deactivation: Treat spills with a solution of 1M NaOH or a nucleophilic amine (e.g., ethanolamine) to quench the sulfonyl fluoride.

  • Storage: Store at 2–8°C in a tightly sealed container. Moisture tolerant, but long-term storage under inert gas (Ar/N₂) is recommended to prevent slow hydrolysis.

References
  • Sharpless, K. B., et al. (2014). "SuFEx: The New Generation of Click Chemistry."[2] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

  • PubChem Compound Summary. (2025). "1-Ethyl-1H-pyrazole-4-sulfonyl chloride (Precursor)." National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. (2025). "Commercial Datasheet: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride." [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

[1] Executive Summary Target Molecule: 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride CAS: (Analogous Chloride: 957514-21-5) Class: Heteroaryl Sulfonyl Fluoride / SuFEx Warhead[1] This guide details the synthesis of 1-Ethyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Target Molecule: 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride CAS: (Analogous Chloride: 957514-21-5) Class: Heteroaryl Sulfonyl Fluoride / SuFEx Warhead[1]

This guide details the synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride , a highly valuable motif in medicinal chemistry.[1] Sulfonyl fluorides have emerged as a "privileged" functional group due to their stability under physiological conditions and their ability to undergo Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike their chloride counterparts, sulfonyl fluorides are resistant to reduction and hydrolysis but react selectively with nucleophiles (e.g., tyrosine residues in proteins) under specific activation, making them ideal for covalent drug discovery and chemical biology probes.

The synthesis described herein prioritizes the Chlorosulfonation-Fluorination route, which is the most scalable and atom-economical approach for electron-rich heteroaromatics like pyrazoles.[1]

Retrosynthetic Analysis

The most logical disconnection for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride relies on the high nucleophilicity of the pyrazole C4 position.[1]

  • Disconnection 1 (S-F bond): The sulfonyl fluoride is best generated from the corresponding sulfonyl chloride via halogen exchange (Halex).[1]

  • Disconnection 2 (C-S bond): The sulfonyl chloride is introduced via Electrophilic Aromatic Substitution (

    
    ) using chlorosulfonic acid.[1]
    
  • Disconnection 3 (N-C bond): The N-ethyl group is installed via alkylation of the parent 1H-pyrazole.[1]

G Target 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride Chloride 1-Ethyl-1H-pyrazole-4-sulfonyl chloride Target->Chloride Fluorination (KHF2) Pyrazole 1-Ethyl-1H-pyrazole Chloride->Pyrazole Chlorosulfonation (ClSO3H) Parent 1H-Pyrazole Pyrazole->Parent Alkylation (EtI/Base)

Figure 1: Retrosynthetic pathway for the target sulfonyl fluoride.[1]

Detailed Synthesis Protocols

Phase 1: Synthesis of 1-Ethyl-1H-pyrazole (Precursor)

Note: This starting material is commercially available.[1] If purchasing, proceed to Phase 2. If synthesizing de novo, follow the protocol below.

Rationale: N-alkylation of pyrazole is regioselective for N1.[1] The use of a strong base ensures complete deprotonation, and ethyl iodide is a reactive electrophile.[1]

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 1H-pyrazole (1.0 equiv) and anhydrous DMF (10 V).

  • Deprotonation: Cool to 0 °C under

    
    . Add NaH  (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: 
    
    
    
    gas evolution.[1] Stir for 30 min at 0 °C.
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

  • Workup: Quench with ice water. Extract with

    
     (3x).[1] Wash combined organics with brine to remove DMF.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation or flash column chromatography (SiO2, 10-30% EtOAc in Hexane).

Phase 2: Chlorosulfonation (The Critical Step)

Rationale: The C4 position of the pyrazole ring is highly nucleophilic.[1] Chlorosulfonic acid (


)  acts as both the solvent and the electrophile.[1] Thionyl chloride (

) is often added in a second stage to convert any sulfonic acid byproduct (

) into the desired sulfonyl chloride (

).[1]

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 equiv)[1]

  • Chlorosulfonic acid (5.0 – 6.0 equiv)[1]

  • Thionyl chloride (2.0 equiv)[1]

  • Dichloromethane (DCM) or Chloroform (

    
    ) for extraction.[1]
    

Protocol:

  • Cooling: Place Chlorosulfonic acid (5.0 equiv) in a dry RBF equipped with a drying tube (

    
    ) and an internal thermometer. Cool to 0 °C.
    
  • Addition: Add 1-Ethyl-1H-pyrazole (1.0 equiv) dropwise over 30 minutes. Exothermic reaction—maintain internal temp < 10 °C.

  • Heating: Remove the ice bath. Heat the neat mixture to 90–100 °C for 2–4 hours.

    • Checkpoint: The reaction generates HCl gas.[1] Ensure proper venting/scrubbing.[1]

  • Chlorination (Optional but Recommended): Cool to 60 °C. Add Thionyl chloride (2.0 equiv) dropwise. Continue heating at 70 °C for 1 hour. This ensures conversion of any sulfonic acid to the chloride.[1]

  • Quenching (Hazardous): Cool the reaction mass to RT. Pour the reaction mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. Do not add water to the acid.[1]

  • Extraction: Extract the aqueous slurry immediately with DCM (3x). The sulfonyl chloride is prone to hydrolysis; work quickly.[1]

  • Drying: Dry organic layer over anhydrous

    
    . Filter and concentrate in vacuo at < 40 °C.
    
  • Result: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride . Usually a yellow/orange oil or low-melting solid.[1] Use directly in Phase 3.

Phase 3: Fluoride Exchange (SuFEx Activation)

Rationale: Sulfonyl chlorides are converted to fluorides using bifluoride salts (


).[1] 

is preferred over neutral KF because the bifluoride anion (

) is more soluble in organic/aqueous mixtures and provides a proton source to buffer the leaving chloride, preventing side reactions.[1]

Reagents:

  • Crude Sulfonyl Chloride (from Phase 2)[1]

  • Potassium Bifluoride (

    
    ) (2.0 – 3.0 equiv)[1]
    
  • Acetonitrile (MeCN) / Water (1:1 ratio)[1]

Protocol:

  • Solvation: Dissolve the crude sulfonyl chloride in MeCN (5 V).[1]

  • Reagent Prep: Dissolve

    
      (2.5 equiv) in Water  (5 V).
    
  • Mixing: Add the aqueous

    
     to the MeCN solution. The mixture may be biphasic or homogeneous depending on concentration.[1]
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: TLC or LC-MS.[1][3] The fluoride is often more non-polar (higher

      
      ) than the chloride.[1]
      
  • Workup: Dilute with EtOAc. Wash with water (2x) and brine (1x).[1]

  • Purification: Dry over

    
     and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient). Sulfonyl fluorides are generally stable on silica.[1]
    

Mechanistic Insights & Troubleshooting

Mechanism of Halogen Exchange

The conversion of sulfonyl chloride to fluoride is an


-type substitution at the hexavalent sulfur center.[1] The high bond energy of S-F (approx. 80 kcal/mol) vs S-Cl drives the equilibrium, but the leaving group (

) must be solvated.[1]

Mechanism Step1 Sulfonyl Chloride (Electrophile) TS Pentacoordinate Transition State Step1->TS + F- (from KHF2) Step2 Sulfonyl Fluoride (Product) TS->Step2 - Cl-

Figure 2: Substitution mechanism at the sulfur center.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Phase 2 Hydrolysis during quenchPour acid into ice slowly; extract immediately. Keep temperature low.
Regioisomers Attack at C3/C5Unlikely for 1-alkylpyrazoles (C4 is dominant).[1] Check NMR coupling constants.
Incomplete Fluorination Poor solubility of F- sourceEnsure 1:1 MeCN:Water ratio. Increase

equivalents.
Product Decomposition High temp during concentrationSulfonyl fluorides are volatile.[1] Do not use high vacuum/high heat.[1]

Characterization Data (Expected)

  • Physical State: Colorless to pale yellow oil or crystalline solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.00 (s, 1H, Pyrazole-H5)
      
    • 
       7.90 (s, 1H, Pyrazole-H3)
      
    • 
       4.25 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.55 (t, 
      
      
      
      Hz, 3H,
      
      
      )
    • Note: Chemical shifts of H3/H5 will shift downfield due to the electron-withdrawing

      
       group.[1]
      
  • 
     NMR (
    
    
    
    ):
    • 
       +60 to +65 ppm (singlet).[1] This is the diagnostic peak for sulfonyl fluorides.[1]
      
  • IR (Neat):

    • 
       ~1400 cm
      
      
      
      (
      
      
      asym), ~1200 cm
      
      
      (
      
      
      sym).[1]

Safety & Handling

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water.[1][4] Full PPE (face shield, acid-resistant gloves) and a fume hood are mandatory.[1]

  • Sulfonyl Fluorides: While less reactive than chlorides, they are covalent warheads. Avoid inhalation or skin contact.[1] They are stable to water but react with nucleophiles in the body.[1]

  • Waste: Quenched chlorosulfonation mixtures are highly acidic.[1] Neutralize with sodium bicarbonate before disposal.[1]

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Link[1]

  • Pyrazoles in Medicinal Chemistry: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[1] Chemical Reviews, 111(11), 6984–7034. Link[1]

  • Synthesis of Heteroaryl Sulfonyl Fluorides: Wright, S. W., & Hallstrom, K. N. (2006).[5] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[1][6] The Journal of Organic Chemistry, 71(3), 1080–1084. Link[1]

  • Commercial Precursor Data: Sigma-Aldrich.[1] (n.d.). 1-Ethyl-1H-pyrazole-4-sulfonyl chloride Product Sheet. Link

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Introduction: The Emergence of Pyrazole Sulfonyl Fluorides in Modern Chemistry The confluence of stability and tunable reactivity has positioned sulfonyl fluorides as a privileged class of reagents in contemporary chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Pyrazole Sulfonyl Fluorides in Modern Chemistry

The confluence of stability and tunable reactivity has positioned sulfonyl fluorides as a privileged class of reagents in contemporary chemical synthesis and molecular sciences.[1][2][3] Among these, heterocyclic sulfonyl fluorides, particularly those bearing a pyrazole scaffold, have garnered significant attention.[4][5][6][7][8] The pyrazole motif is a well-established pharmacophore present in numerous pharmaceuticals, owing to its ability to participate in various non-covalent interactions.[5][7][9] When combined with the unique properties of the sulfonyl fluoride group, these molecules become powerful tools for applications ranging from drug discovery to materials science.[4][10]

This guide provides a comprehensive technical overview of the expected reactivity profile of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride . While specific experimental data for this exact molecule is not extensively published, its reactivity can be confidently predicted based on the well-documented behavior of analogous pyrazole sulfonyl fluorides. We will delve into its synthesis, its role as a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and its potential applications as a covalent modifier in chemical biology.

I. Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride: A Modular Approach

The synthesis of pyrazole sulfonyl fluorides is typically achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[4][5][6][8][11] This approach offers a high degree of modularity, allowing for the introduction of various substituents on the pyrazole ring.

A plausible and efficient synthetic route to 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride would involve the 1,3-dipolar cycloaddition of a suitable diazo compound with an appropriately substituted ethenesulfonyl fluoride. Specifically, the reaction would likely proceed between N-ethyldiazoacetamide and 1-bromoethene-1-sulfonyl fluoride (Br-ESF).[4][11]

G cluster_reactants Reactants cluster_product Product reactant1 N-Ethyldiazoacetamide reaction + reactant1->reaction reactant2 1-Bromoethene-1-sulfonyl fluoride (Br-ESF) reactant2->reaction product 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride reaction_arrow [3+2] Cycloaddition (Strain and catalyst-free) reaction->reaction_arrow reaction_arrow->product caption Synthesis via 1,3-Dipolar Cycloaddition G cluster_reactants Reactants cluster_product Product reactant1 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride reaction + reactant1->reaction reactant2 Phenol (Ar-OH) reactant2->reaction product Aryl Pyrazole-4-sulfonate reaction_arrow Base (e.g., DBU, BTMG) reaction->reaction_arrow reaction_arrow->product caption SuFEx Reaction with an O-Nucleophile G cluster_reactants Reactants cluster_product Product reactant1 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride reaction + reactant1->reaction reactant2 Amine (R-NH2) reactant2->reaction product Pyrazole-4-sulfonamide reaction_arrow Base (e.g., DABCO, DIPEA) reaction->reaction_arrow reaction_arrow->product caption SuFEx Reaction with an N-Nucleophile G cluster_workflow Covalent Inhibition Workflow start 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride binding Non-covalent binding to target protein start->binding Recognition reaction Covalent reaction with nucleophilic residue binding->reaction Proximity-driven reaction inhibition Irreversible enzyme inhibition reaction->inhibition Formation of stable adduct caption Mechanism of Covalent Protein Inhibition

Sources

Exploratory

The Renaissance of Covalent Inhibition: A Technical Guide to Sulfonyl Fluoride Binders

Part 1: The Paradigm Shift – Beyond Cysteine For decades, the dogma of targeted covalent inhibitors (TCIs) was synonymous with Michael acceptors (e.g., acrylamides) targeting non-catalytic cysteine residues. While effect...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Paradigm Shift – Beyond Cysteine

For decades, the dogma of targeted covalent inhibitors (TCIs) was synonymous with Michael acceptors (e.g., acrylamides) targeting non-catalytic cysteine residues. While effective (e.g., Ibrutinib, Osimertinib), this approach is fundamentally limited: cysteine is one of the rarest amino acids , comprising only ~2% of the proteome.

Sulfonyl fluorides (SFs) represent a paradigm shift.[1] They are "privileged" electrophiles capable of engaging a much broader spectrum of residues—Tyrosine, Lysine, Histidine, Serine, and Threonine —via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[2][3] Unlike the highly reactive sulfonyl chlorides of the past, SFs possess a unique "Goldilocks" reactivity: they are metabolically stable in plasma but hyper-reactive within the specific electrostatic environment of a protein binding pocket.

This guide details the mechanism, design, and validation of SF-based binders, providing a roadmap for targeting the "undruggable" proteome.

Part 2: Mechanism of Action & Residue Specificity

The SuFEx Mechanism

The core mechanism is a nucleophilic substitution at the sulfur(VI) center.[4] The fluoride ion is a good leaving group only when the transition state is stabilized by the local protein environment. This is proximity-driven reactivity .

  • The Warhead: The

    
     group is intrinsically stable to hydrolysis and reduction.
    
  • The Trigger: Reactivity is unlocked only when the inhibitor binds, positioning the sulfur atom within angstroms of a nucleophile.

  • The Catalyst: Often, a neighboring basic residue (e.g., Arg, His) acts as a general base to deprotonate the nucleophile (e.g., Tyr-OH

    
     Tyr-O
    
    
    
    ), facilitating the attack.
Residue-Specific Considerations

Unlike acrylamides, SFs are promiscuous regarding residue type but specific regarding context .[2]

Target ResidueMechanism NoteStability of AdductKey Requirement
Tyrosine (Tyr) Phenol attacks S(VI). Often requires adjacent basic residue to lower pKa.High (Sulfonate ester)Proximity to basic residue (e.g., Arg, Lys).
Lysine (Lys)

-amino group attacks.[5]
High (Sulfonamide)Depressed pKa or solvent exclusion to prevent hydrolysis of the transition state.
Histidine (His) Imidazole nitrogen attacks.Moderate/HighSpecific orientation; often seen in zinc-finger domains or catalytic triads.
Serine (Ser) Hydroxyl attacks.High (Sulfonate ester)Classic target (e.g., PMSF), usually catalytic serines.
Cysteine (Cys) Thiol attacks.Low (Thiosulfonate)Caution: SF-Cys adducts are often unstable and reversible; not the primary target for SFs.
Visualization: The SuFEx Reaction Landscape

SuFEx_Mechanism cluster_residues Target Residues (Nucleophiles) SF_Inhibitor Sulfonyl Fluoride Inhibitor (R-SO2F) Binding_Event Protein Binding (Proximity) SF_Inhibitor->Binding_Event Tyr Tyrosine (Ar-OH) Binding_Event->Tyr Lys Lysine (R-NH2) Binding_Event->Lys His Histidine (Imidazole) Binding_Event->His Transition_State Transition State (Stabilized by Microenvironment) Tyr->Transition_State Base-assisted Lys->Transition_State His->Transition_State Covalent_Complex Stable Covalent Complex Transition_State->Covalent_Complex Leaving_Group Fluoride Ion (F-) Transition_State->Leaving_Group

Caption: Mechanism of SuFEx-mediated protein modification showing context-dependent nucleophilic attack.

Part 3: Designing Sulfonyl Fluoride Probes

Scaffold Selection

Do not start with the warhead. Start with a high-affinity reversible binder.[6][7] The SF group acts as a "molecular grappling hook"—it cannot capture the protein unless the scaffold first anchors it in the pocket.

  • Strategy: Perform SAR (Structure-Activity Relationship) studies to identify solvent-exposed positions or regions facing specific residues (Tyr/Lys/His).

  • Warhead Geometry: The sulfur atom is tetrahedral. Linkers (aryl vs. alkyl) affect the angle of attack. Aryl sulfonyl fluorides are generally preferred for their rigidity and tuned reactivity via ring substitution.

Tuning Reactivity

The electrophilicity of the sulfur center can be modulated electronically:

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO2, -CF3) on the aryl ring increase reactivity (potential for off-target labeling).

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -Alkyl) decrease reactivity (requiring tighter binding/better alignment).

Part 4: Experimental Protocols (Field-Proven)

Protocol A: Gel-Based Target Engagement (Fluorescence)

Objective: Rapidly validate that your SF probe labels the target protein in a complex mixture.

Materials:

  • SF-Probe-Alkyne (Inhibitor with alkyne handle)

  • Cell Lysate (1-2 mg/mL)[5][8]

  • Click Chemistry Reagents: TAMRA-Azide, TCEP, TBTA, CuSO4

  • SDS-PAGE reagents[8][9]

Step-by-Step:

  • Lysate Prep: Prepare fresh lysate in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if using highly reactive probes, though SFs are generally compatible with Tris.

  • Labeling: Incubate lysate (50 µL) with SF-Probe-Alkyne (1–10 µM) for 1 hour at 37°C .

    • Control: Pre-incubate with excess non-alkyne competitor (100 µM) for 30 min before adding probe.

  • Click Reaction: Add the following sequentially:

    • 1 µL TAMRA-Azide (100 µM final)

    • 1 µL TCEP (1 mM final)

    • 1 µL TBTA (100 µM final)

    • 1 µL CuSO4 (1 mM final)

  • Incubation: Vortex and incubate for 1 hour at RT in the dark.

  • Quench: Add 4x SDS Loading Buffer and boil for 5 min.

  • Readout: Run SDS-PAGE and scan for fluorescence.[8] A specific band should appear that is ablated by the competitor.

Protocol B: Site Identification via Mass Spectrometry (ABPP)

Objective: Map the exact residue modified by the SF probe.

Workflow Visualization:

ABPP_Workflow Sample Cell Lysate / Live Cells Probe_Incubation Incubate with SF-Alkyne Probe Sample->Probe_Incubation Click_Chem CuAAC Click Reaction (Biotin-Azide) Probe_Incubation->Click_Chem Enrichment Streptavidin Enrichment (Pull-down) Click_Chem->Enrichment Digestion On-bead Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Identify Mass Shift (+ Probe Mass) LCMS->Data_Analysis

Caption: Activity-Based Protein Profiling (ABPP) workflow for identifying SF modification sites.

Critical Technical Nuances:

  • Enrichment: Use high-affinity Streptavidin magnetic beads. Wash stringently (1% SDS, 6M Urea) to remove non-covalent binders.

  • Digestion: Perform on-bead digestion.

  • Data Analysis: Set the variable modification mass exactly to the mass of the probe minus fluoride (Mass_Adduct = Mass_Probe - 19.0 Da).

  • Search Space: Allow modification on Tyr, Lys, His, Ser, Thr .[2][10][11] Do not limit to Cys.

Part 5: Case Studies in SF-Based Drug Discovery

EGFR (Lysine Targeting)
  • Target: EGFR T790M/C797S (Resistant to Osimertinib).

  • Challenge: The C797S mutation removes the nucleophilic cysteine.

  • Solution: SF-based inhibitors (e.g., compounds from the Taunton lab) target the catalytic Lys745 .

  • Mechanism: The inhibitor binds in the ATP pocket, positioning the SF group near Lys745. The lysine, polarized by the alpha-phosphate binding pocket, attacks the sulfur, forming a stable sulfonamide bond.

Cereblon (Histidine Targeting)
  • Target: Cereblon (E3 Ligase adapter).[6]

  • Probe: EM12-SF.

  • Mechanism: Jones et al. demonstrated that an SF derivative of lenalidomide could covalently modify a specific Histidine residue in the substrate-binding region. This expanded the scope of E3 ligase recruiters beyond reversible binders.[7]

Part 6: Challenges & Future Directions

  • Off-Target Reactivity: While "privileged," highly reactive SFs can label hyper-reactive residues on off-target proteins (e.g., catalytic serines of proteases). Rigorous proteome-wide selectivity profiling (ABPP) is mandatory.

  • Chemical Stability: Aryl sulfonyl fluorides are stable, but alkyl sulfonyl fluorides can be prone to elimination or hydrolysis if not carefully designed.

  • Genetic Encoding: The development of Fluorosulfate-L-tyrosine (FSY) allows for the genetic incorporation of latent SuFEx electrophiles, enabling the study of protein-protein interactions in live cells.[12]

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Semantic Scholar / RSC URL:[Link]

  • Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Source: PubMed Central (PMC) / NIH URL:[Link]

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity. Source: PubMed Central (PMC) / ACS URL:[Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Source: PubMed Central (PMC) / RSC URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of the sulfonyl fluoride moiety provides a reactive handle for covalent modification of biological targets, making it a valuable scaffold for the development of targeted therapies. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and identification in various experimental settings. This guide provides a detailed analysis of the expected spectroscopic signature of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, drawing upon data from analogous structures and fundamental spectroscopic principles.

Molecular Structure and Key Features

The structure of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride consists of an N-ethylated pyrazole ring substituted at the 4-position with a sulfonyl fluoride group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve compound in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer H1_NMR Acquire 1H NMR Transfer->H1_NMR C13_NMR Acquire 13C NMR H1_NMR->C13_NMR F19_NMR Acquire 19F NMR C13_NMR->F19_NMR Process Process spectra (FT, phasing, baseline correction) F19_NMR->Process Reference Reference chemical shifts Process->Reference

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights. For the analogous compound, 1-ethyl-1H-pyrazole-4-sulfonyl chloride, the predicted monoisotopic mass is 193.99 g/mol . [1]For 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, the expected molecular weight is approximately 178.18 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z ≈ 178

  • Loss of SO₂F: [M - SO₂F]⁺, leading to the N-ethyl-pyrazole fragment.

  • Loss of Ethyl Group: [M - C₂H₅]⁺.

  • Cleavage of the Pyrazole Ring: Various smaller fragments characteristic of pyrazole ring opening.

Fragment Predicted m/z
[C₅H₇FN₂O₂S]⁺~178
[C₅H₈N₂]⁺~96
[C₃H₂FN₂O₂S]⁺~153

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption (cm⁻¹) Intensity
C-H (aromatic)3100 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C=N (pyrazole ring)1500 - 1600Medium-Strong
S=O (sulfonyl)1350 - 1400 (asymmetric) 1150 - 1200 (symmetric)Strong
S-F750 - 850Strong

The presence of strong absorption bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ are highly indicative of the sulfonyl group. [2]

Experimental Protocol for IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the IR spectrum over the range of 4000 - 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. The gas-phase UV absorption spectrum of pyrazole shows a maximum at approximately 203 nm. Predicted UV-Vis Absorption:

  • λ_max: ~210 - 230 nm

  • Molar Absorptivity (ε): Expected to be in the range of 1,000 - 10,000 L·mol⁻¹·cm⁻¹

The substitution on the pyrazole ring can cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maximum.

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the UV-Vis spectrum over a range of approximately 200 - 400 nm using a quartz cuvette.

  • Use the pure solvent as a blank for background correction.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride. By combining the predictive power of NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently identify and characterize this important molecule. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in the fields of medicinal chemistry and drug discovery.

References

  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

  • (No author). (n.d.). Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. Retrieved from [Link]

  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-4-sulfonyl chloride (C5H7ClN2O2S). Retrieved from [Link]

  • PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Protein Labeling &amp; Fragment Screening with 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

Executive Summary This application note details the protocol for utilizing 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride as a covalent probe for protein surface mapping and ligand discovery. Belonging to the class of heteroaro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride as a covalent probe for protein surface mapping and ligand discovery. Belonging to the class of heteroaromatic sulfonyl fluorides, this reagent leverages Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike non-specific alkylating agents (e.g., iodoacetamides), sulfonyl fluorides (SFs) possess "sleeping beauty" reactivity: they are stable in aqueous buffer but react rapidly upon specific molecular recognition within a protein binding pocket or "privileged" environment.

This guide is designed for researchers performing Covalent Fragment Screening or Activity-Based Protein Profiling (ABPP) using Mass Spectrometry (MS) as the readout.

Scientific Background & Mechanism[1][2][3][4][5][6]

The SuFEx Mechanism

Sulfonyl fluorides are electrophiles that react with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine, and Threonine).[1][2][3] The reaction is driven by the thermodynamic stability of the forming S-N or S-O bond and the unique properties of the fluoride leaving group.[4]

  • Context-Dependent Reactivity: The SF warhead is relatively inert to free solvent. Reaction occurs primarily when the probe binds to a protein pocket that stabilizes the transition state (often via H-bonding to the fluoride) or positions a nucleophile in close proximity.

  • Specificity: While Lysine is a common target, heteroaromatic sulfonyl fluorides like 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride are particularly noted for their ability to label Tyrosine residues, a capability lacking in most other covalent warheads.

Reaction Diagram

The following diagram illustrates the nucleophilic attack of a Tyrosine residue on the sulfonyl fluoride probe.

SuFEx_Mechanism Probe 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (Electrophile) TS Transition State (H-Bond Stabilization) Probe->TS Binding Protein Protein Tyrosine/Lysine (Nucleophile) Protein->TS Nucleophilic Attack Product Covalent Protein Adduct (Stable Sulfonate/Sulfonamide) TS->Product SuFEx Reaction Leaving HF (Leaving Group) TS->Leaving Elimination

Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction releases HF and results in a stable covalent bond.

Materials & Reagents

ComponentSpecificationStorage
Probe 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (MW: 178.18 Da)-20°C (Solid)
Solvent Anhydrous DMSO (Dimethyl sulfoxide)RT, Desiccated
Buffer PBS (pH 7.[5]4) or HEPES (50 mM, pH 7.5)4°C
Quench 5% Formic Acid (for MS) or Tris Buffer (excess)RT
Desalting Zeba™ Spin Desalting Columns (7K MWCO)4°C
Enzyme Sequencing Grade Trypsin (for peptide mapping)-20°C

Critical Note: Avoid buffers with high concentrations of nucleophiles (e.g., Tris, Glycine) during the incubation phase if high concentrations (>1 mM) of probe are used, although SFs are generally more selective than NHS-esters. PBS or HEPES are preferred.

Experimental Protocol

Preparation of Stock Solutions
  • Calculate Mass: Weigh approximately 1-2 mg of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

  • Dissolve: Prepare a 100 mM stock solution in anhydrous DMSO.

    • Example: For 1.78 mg of probe, add 100 µL DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

Protocol A: Intact Protein Labeling (Fragment Screening)

Objective: To determine if the probe covalently modifies the target protein and to quantify the labeling efficiency.

  • Protein Preparation: Dilute target protein to 5–10 µM in PBS (pH 7.4).

  • Incubation:

    • Add the probe stock to the protein solution to a final concentration of 100 µM to 500 µM (10x - 50x molar excess).

    • Ensure final DMSO concentration is < 2% (v/v).

    • Control: Prepare a "DMSO-only" vehicle control.

  • Reaction: Incubate at Room Temperature (25°C) for 1 to 24 hours .

    • Optimization: Time points at 1h, 4h, and 24h are recommended for initial characterization.

  • Quenching & Cleanup:

    • Remove excess probe using a Desalting Column (e.g., Zeba Spin) equilibrated with LC-MS grade water or ammonium acetate buffer.

    • Alternatively, for immediate LC-MS injection, dilute samples 1:1 with 0.1% Formic Acid / 50% Acetonitrile (denaturing quench).

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap) for intact mass.

Protocol B: Peptide Mapping (Binding Site Identification)

Objective: To identify the specific amino acid residue modified by the probe.

  • Labeling: Perform steps 1–3 from Protocol A.

  • Denaturation & Reduction:

    • Add Urea (final 6 M) or Guanidine HCl (6 M).

    • Add DTT (5 mM) and incubate at 37°C for 30 min.

  • Alkylation: Add Iodoacetamide (15 mM) and incubate at RT in dark for 20 min (to cap Cysteines).

  • Digestion:

    • Dilute sample to reduce Urea concentration < 1 M.

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 ZipTips.

  • LC-MS/MS: Analyze using a high-resolution mass spectrometer. Set the database search parameters to include the specific variable modification (see Section 5).

Data Analysis & Visualization

Mass Shift Calculation

When the probe reacts, it loses a Fluoride atom (F), and the protein loses a Proton (H).

  • Probe Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    S
  • Probe MW: 178.18 Da

  • Leaving Group: HF (20.01 Da)

  • Net Mass Added: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Delta Mass: +158.01 Da (Monoisotopic)

Table 1: Expected Mass Shifts

SpeciesFormula ChangeMonoisotopic Mass Shift
Intact Protein + Probe - HF+158.0143 Da
Peptide (Tyr/Lys) + Probe - HF+158.0143 Da
Experimental Workflow Diagram

Workflow Start Target Protein (5-10 µM in PBS) Incubate Add Probe (100-500 µM) Incubate 1-24h @ RT Start->Incubate Branch Select Analysis Path Incubate->Branch Desalt Desalt / Buffer Exchange (Remove Excess Probe) Branch->Desalt Path A: Screening Digest Tryptic Digestion (Urea/DTT/IAA -> Trypsin) Branch->Digest Path B: Site ID IntactMS Intact LC-MS Look for +158 Da shift Desalt->IntactMS PeptideMS LC-MS/MS Peptide Mapping Locate modified residue Digest->PeptideMS

Figure 2: Dual workflow for screening covalent binding (Path A) and identifying the binding site (Path B).

Troubleshooting & Optimization

IssuePossible CauseSolution
No Labeling Observed Protein lacks "privileged" pocket.Increase incubation time (up to 48h) or temperature (37°C). Ensure protein is folded (SuFEx is often conformation-dependent).
Precipitation Probe insolubility.Ensure DMSO < 2%. Dilute probe in buffer slowly while vortexing.
Non-specific Labeling Probe concentration too high.Titrate probe down (50 µM). SuFEx should be specific; "painting" the protein indicates non-specific hydrophobic sticking.
Hydrolysis High pH or old stock.Use fresh stock. Ensure pH is near 7.4. SFs are stable, but high pH (>8.5) accelerates hydrolysis.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Link

  • Mortenson, D. E., et al. (2018). "Sleeping Beauty" SuFEx: Reactivity of Aromatic Sulfonyl Fluorides with Proteins. Journal of the American Chemical Society. Link

  • Jones, L. H. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[6][7] ACS Chemical Biology.[6] Link

Sources

Application

Application Note: 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride in Covalent Fragment-Based Screening

Introduction to "Beyond-Cysteine" Fragment Screening The advent of covalent fragment-based drug discovery (FBDD) has dramatically expanded the druggable proteome. While early efforts predominantly utilized Michael accept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to "Beyond-Cysteine" Fragment Screening

The advent of covalent fragment-based drug discovery (FBDD) has dramatically expanded the druggable proteome. While early efforts predominantly utilized Michael acceptors to target highly nucleophilic cysteine residues, the field is rapidly shifting toward electrophiles capable of engaging more abundant amino acids. Sulfonyl fluorides (SFs) have emerged as privileged "beyond-cysteine" warheads, capable of selectively modifying tyrosine, lysine, serine, threonine, and histidine residues within protein binding pockets[1].

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 1936099-33-0) represents a highly tractable, low-molecular-weight covalent fragment[2]. The pyrazole core provides excellent physicochemical properties and multiple vectors for synthetic elaboration, while the sulfonyl fluoride warhead acts as an 1[1]. This application note details the mechanistic rationale and validated protocols for deploying this fragment in high-throughput intact mass spectrometry screens.

Mechanistic Rationale: The "Sleeping Beauty" Paradigm

The utility of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride lies in its inherent aqueous stability. Unlike hyper-reactive electrophiles that indiscriminately label surface nucleophiles, sulfonyl fluorides remain essentially dormant in biological buffers. They undergo Sulfur(VI) Fluoride Exchange (SuFEx) only when bound to a specific protein microenvironment—a phenomenon aptly described as a3[3].

The Causality of Covalent Bond Formation:

  • Non-Covalent Pre-Organization: The 1-ethyl-1H-pyrazole core must first bind to the target protein via complementary non-covalent interactions (e.g., hydrogen bonding, Van der Waals forces).

  • Electrostatic Activation: The protein active/allosteric site must provide a precise spatial arrangement of hydrogen-bond donors (such as backbone amides or bound water molecules) to stabilize the departing fluoride ion[3].

  • Nucleophilic Attack: A properly oriented nucleophilic side chain (Nu) attacks the S(VI) center, displacing the fluoride ion and forming a permanent covalent bond (e.g., a sulfonate ester with Tyrosine or a sulfonamide with Lysine)[4].

This strict geometric and electrostatic requirement ensures that labeling is driven by true ligand affinity rather than non-specific chemical reactivity.

Experimental Workflow

SuFEx_Workflow Step1 Fragment Library 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride Step2 Protein Incubation HEPES Buffer pH 7.4 (No Primary Amines) Step1->Step2 Step3 Primary Screen: Intact LC-MS Detect +158 Da Mass Shift Step2->Step3 24h, 4°C/25°C Step4 Intrinsic Reactivity Assay GSH/N-Ac-Tyr Counter-screen Step3->Step4 Filter Promiscuous Binders Step5 Peptide Mapping LC-MS/MS Identify Modified Tyr/Lys/His Step4->Step5 Stable Fragments Only Step6 Validated Covalent Hit Proceed to X-ray Crystallography Step5->Step6 Residue Confirmed

Figure 1. Covalent fragment-based screening workflow for sulfonyl fluoride probes.

Validated Screening Protocols

Protocol 1: Primary Screen via Intact Protein Mass Spectrometry

Objective: Identify if 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride forms a covalent adduct with the target protein. Causality & Logic: Intact LC-MS is utilized because it directly detects the physical addition of the fragment, agnostic of the protein's enzymatic function. Buffer selection is critical: primary amine-containing buffers (like Tris) are strictly avoided because they can act as competing nucleophiles, sequestering the sulfonyl fluoride and generating false negatives.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Ensure the final protein concentration is 5 µM.

  • Compound Addition: Dispense 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride from a 50 mM DMSO stock to achieve a final concentration of 500 µM (100-fold molar excess). Keep final DMSO concentration ≤ 2% v/v.

  • Incubation & Self-Validation: Incubate the reaction at 4°C or 25°C for 24 hours. Validation Step: Run a parallel vehicle control (2% DMSO) to monitor baseline protein degradation or oxidation over the 24-hour period.

  • LC-MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 or C8 analytical column.

  • Data Deconvolution: Deconvolute the raw spectra using maximum entropy algorithms. A true positive hit will display a mass shift of +158.01 Da (Molecular Weight of Fragment[178.18 Da] minus HF [20.01 Da]).

Protocol 2: Intrinsic Reactivity Counter-Screen

Objective: Eliminate structurally unstable fragments that bypass the SuFEx microenvironment requirement. Causality & Logic: To ensure the fragment is a targeted covalent inhibitor (TCI) rather than a promiscuous electrophile, its intrinsic reactivity against model nucleophiles must be quantified. Highly reactive fragments will label off-target proteins in vivo, leading to toxicity[5].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of 600 µM 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride in PBS (pH 7.4) with 20% DMSO to ensure solubility[6].

  • Nucleophile Challenge: Add 5 mM of a model nucleophile (e.g., Glutathione (GSH) or N-acetyl-tyrosine).

  • Kinetic Monitoring: Analyze the mixture via LC-MS at 0, 1, 3, 6, 12, and 24-hour intervals[6].

  • Self-Validation Threshold: A viable SuFEx fragment must exhibit <10% parent compound degradation over 24 hours in the presence of GSH. Fragments exceeding this degradation rate are flagged as promiscuous and removed from the pipeline.

Protocol 3: Peptide Mapping for Residue Identification

Objective: Pinpoint the exact amino acid modified by the fragment to enable structure-based drug design (SBDD). Causality & Logic: Identifying the specific modified residue (Tyr, Lys, His) confirms that the fragment is binding in a functionally relevant pocket rather than a non-specific surface patch. SuFEx bonds are highly stable under standard proteomics denaturing conditions, allowing for robust downstream processing[7].

Step-by-Step Methodology:

  • Denaturation: Take 50 µL of the modified protein from Protocol 1 and add urea to a final concentration of 8M.

  • Reduction & Alkylation: Add DTT (10 mM, 30 min at 37°C) followed by iodoacetamide (20 mM, 30 min in the dark) to block free cysteines.

  • Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Quench with 1% formic acid. Analyze the peptides via nanoLC-MS/MS.

  • Database Search: Search the resulting MS/MS spectra specifying a variable modification of +158.01 Da on Y, K, S, T, and H residues. Validation Step: Ensure sequence coverage is >80% to rule out undetected modification sites.

Quantitative Data Presentation: Hit Triaging Metrics

To effectively triage screening results, quantitative metrics must be compared against known promiscuous controls. The table below outlines the expected profile of a high-quality SuFEx fragment like 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

Triaging Metric1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (Ideal SuFEx Profile)Promiscuous Control (e.g., highly activated Michael acceptor)
Aqueous Stability (t½ in PBS) > 24 hours< 2 hours
Intact MS Labelling Yield (Target) > 50% at 24h (Context-driven)> 90% at 1h (Reactivity-driven)
Glutathione Reactivity (GSH Assay) Negligible (<10% degradation)High (>80% degradation)
Residue Selectivity Context-dependent (Tyr/Lys/His/Ser)Cysteine-dominant
Expected Mass Shift +158.01 Da (Loss of HF)+ [Full Fragment Mass]

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: National Institutes of Health (PMC) URL:[Link]

  • SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening (Methodology) Source: MDPI Molecules URL:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: ACS Chemical Biology URL:[Link]

  • 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride Compound Data Source: ChemSrc URL:[Link]

Sources

Method

techniques for mapping protein-ligand interactions with sulfonyl fluorides

Application Note: Precision Mapping of Protein-Ligand Interactions with Sulfonyl Fluoride (SuFEx) Probes Part 1: The Renaissance of Covalent Mapping The mapping of protein-ligand interactions has traditionally relied on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Mapping of Protein-Ligand Interactions with Sulfonyl Fluoride (SuFEx) Probes

Part 1: The Renaissance of Covalent Mapping

The mapping of protein-ligand interactions has traditionally relied on reversible binding assays or cysteine-reactive electrophiles (e.g., acrylamides). However, cysteine is rare (~2% of the proteome) and often absent from critical binding sites.

Sulfonyl Fluorides (SFs) represent a paradigm shift.[1] Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, these "privileged warheads" allow researchers to covalently map residues previously considered "undruggable"—specifically Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr) .[2][3]

Unlike highly reactive sulfonyl chlorides, SFs possess a unique balance of stability and reactivity.[4] They are stable in aqueous plasma and buffer but react rapidly when positioned appropriately within a protein binding pocket. This "context-dependent reactivity" makes them ideal tools for mapping ligand binding sites with high fidelity.

Part 2: Mechanism of Action & Strategic Utility

The utility of SF probes relies on the SuFEx mechanism.[1][3][5][6] The sulfur center in the


 group is electrophilic but kinetically stabilized.
  • Recognition: The ligand scaffold drives the probe into the specific binding pocket.

  • Proximity-Induced Reactivity: Local basic residues (e.g., a neighboring Histidine or Lysine) deprotonate the target nucleophile (e.g., Tyr-OH to Tyr-O⁻).

  • SuFEx Reaction: The activated nucleophile attacks the sulfur center, displacing fluoride (F⁻) and forming a stable sulfonamide or sulfonate linkage.[5]

Comparison of Covalent Warheads
FeatureAcrylamides / Michael AcceptorsSulfonyl Fluorides (SuFEx)
Primary Target Cysteine (Thiol)Tyrosine, Lysine, Histidine, Serine
Mechanism Michael AdditionNucleophilic Substitution at Sulfur (VI)
Reactivity High (often requires "tuning")Tunable; Context-dependent (Proximity driven)
Stability Variable; susceptible to metabolic reductionHigh oxidative/hydrolytic stability
Application Cysteine-rich pockets"Ligandable" pockets lacking Cys

Part 3: Visualizing the Mechanism

The following diagram illustrates the SuFEx reaction mechanism within a protein pocket, highlighting the critical role of the local microenvironment.

SuFEx_Mechanism cluster_context Local Microenvironment Probe Sulfonyl Fluoride Probe (Ligand-SO2F) Complex Non-Covalent Complex Probe->Complex 1. Binding (Kd driven) Protein Target Protein (Binding Pocket) Protein->Complex Transition Transition State (Penta-coordinate Sulfur) Complex->Transition 2. Nucleophilic Attack (Tyr/Lys/His) Product Covalent Adduct (Ligand-SO2-Protein) Transition->Product 3. S-F Exchange Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx reaction trajectory.[7] Specificity is driven by the initial non-covalent binding affinity (


) and the precise geometry required for the nucleophilic attack.

Part 4: Experimental Protocols

Protocol A: In Vitro Protein Labeling (The "Go/No-Go" Assay)

This protocol validates whether your SF-functionalized ligand can covalently modify the target protein.[8][9]

Reagents:

  • Recombinant Target Protein (purified, >90% purity).

  • SF-Probe (dissolved in DMSO, 10 mM stock).

  • Control Compound (Parent ligand without

    
     or non-reactive analog).
    
  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid Tris or DTT if possible; DTT can reduce other parts of the protein, though SFs are generally resistant).

Step-by-Step Workflow:

  • Preparation: Dilute protein to 2 µM in reaction buffer.

  • Incubation: Add SF-Probe to protein samples at varying concentrations (e.g., 10, 50, 100 µM). Keep DMSO < 1%.

    • Control A: Protein + DMSO only.

    • Control B: Protein + Non-reactive Parent Ligand (Competition Control).

  • Reaction: Incubate at 37°C for 60–120 minutes .

    • Expert Insight: Unlike acrylamides which react in minutes, SuFEx can be slower. Time-course experiments (1h, 4h, 12h) are recommended for initial characterization.

  • Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boiling at 95°C for 5 minutes.
    
  • Readout (Intact Protein MS):

    • Inject 5 µL (approx. 10 pmol) onto an LC-MS (Q-TOF or Orbitrap).

    • Deconvolute the raw spectra.

    • Success Criterion: Observation of a mass shift corresponding to

      
      .
      
    • Note: Strictly speaking, the mass added is the probe minus the fluoride atom (

      
      ), but often a proton is lost from the protein nucleophile, making the net shift 
      
      
      
      .
Protocol B: Mapping the Binding Site via LC-MS/MS

Once covalent labeling is confirmed, this protocol identifies the exact amino acid residue modified.

Workflow Diagram:

Workflow Step1 1. Labeling (Protein + SF-Probe) Step2 2. Digestion (Trypsin/Chymotrypsin) Step1->Step2 Urea Denaturation + Alkylation Step3 3. Peptide Enrichment (Optional: if probe has Biotin/Alkyne) Step2->Step3 Step4 4. LC-MS/MS Analysis (DDA or DIA Mode) Step2->Step4 Direct Injection (High Occupancy) Step3->Step4 Step5 5. Bioinformatics (Mass Shift Search) Step4->Step5

Figure 2: Chemoproteomic workflow for site identification. Enrichment is required for low-abundance targets or proteome-wide studies.

Detailed Methodology:

  • Digestion:

    • Denature labeled protein (from Protocol A) in 8M Urea/50 mM NH₄HCO₃.

    • Reduce (5 mM TCEP, 30 min) and Alkylate (10 mM Iodoacetamide, 30 min, dark).

    • Dilute Urea to <1M with buffer.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio. Incubate overnight at 37°C.

    • Expert Tip: If the predicted binding site is Lysine-rich, Trypsin may cleave too frequently. Consider Chymotrypsin (cleaves at Tyr/Phe/Trp) or Glu-C as alternatives.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 15 cm x 75 µm).

    • Gradient: 5–35% Acetonitrile over 60 mins.

    • Method: Data Dependent Acquisition (DDA). Top 10-15 precursors.

  • Data Analysis (The Critical Step):

    • Software: MaxQuant, Proteome Discoverer, or Byonic.

    • Variable Modification Configuration:

      • Create a custom modification: "Sulfonyl_Probe" .

      • Composition: Add the elemental formula of your probe minus 'F'.

      • Target Residues: Select Tyr, Lys, His, Ser, Thr .[2][3][4][10][11] (Do not limit to Cys!).

    • Validation:

      • Filter for peptides with False Discovery Rate (FDR) < 1%.

      • Manually inspect MS/MS spectra for b- and y-ion series continuity across the modified residue.

      • Diagnostic Ions: Sulfonylated peptides often show neutral losses or characteristic fragment ions depending on the probe structure.

Part 5: Data Interpretation & Troubleshooting

Calculating the Mass Shift

To accurately configure your search engine, calculate the mass shift (


) as follows:


Wait, correction: The protein loses a proton (

) and the probe loses Fluoride (

). The net mass added to the protein is the Sulfonyl moiety (

)
.

Example:

  • Probe: Benzenesulfonyl fluoride (

    
    ). MW = 158.17 Da.
    
  • Leaving Group: HF (MW = 20.01 Da).

  • Mass Shift: 138.16 Da.

Troubleshooting Guide
IssuePossible CauseSolution
No Labeling Observed Probe not binding; Pocket lacks nucleophileCheck

of parent ligand; Model pocket for proximal Tyr/Lys/His.
Non-Specific Labeling Probe is too reactive (e.g., Sulfonyl Chloride?)Ensure probe is a Fluoride.[1][6][10][11] Titrate concentration down. Add competitor.
Low MS Signal Ionization suppression by probeUse a cleavable linker or optimize LC gradient.
Ambiguous Site Assignment Peptide fragmentation incompleteUse EThcD fragmentation or alternative proteases (Chymotrypsin).

References

  • Narayanan, A., & Jones, L. H. (2015).[10] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.[10] Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][7] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Grimster, N. P., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry. (Contextual reference for structure-based design).
  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemistry, 12, 229–237.
  • Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[1][3][4] Chemical Science, 13, 1234-1245. (Review of recent applications).

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride in aqueous buffers

Focus: 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride Overview Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology for chemical biology, protein labeling, and drug discovery. 1-Ethyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

Overview Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology for chemical biology, protein labeling, and drug discovery. 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a highly versatile, moderately reactive SuFEx warhead[1]. While sulfonyl fluorides boast exceptional thermodynamic stability and resistance to reduction compared to their sulfonyl chloride counterparts[2], their hydrophobic heterocyclic cores often present significant solubility challenges in the aqueous buffers required for biological assays[3]. This guide provides field-proven, causality-driven troubleshooting strategies to optimize the aqueous solubility and stability of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why does 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride precipitate immediately upon addition to my aqueous assay buffer? Causality: The 1-ethyl-1H-pyrazole core is inherently lipophilic. When introduced directly into a high-dielectric aqueous environment, the thermodynamic penalty of solvating the hydrophobic surface area drives the compound to rapidly aggregate and precipitate. Solution: Never add the dry powder directly to an aqueous buffer. Always utilize a two-step dissolution method. First, establish a concentrated stock in an anhydrous, water-miscible solvent (e.g., DMSO or DMF). Second, introduce this stock into the aqueous phase under high-shear mixing (vigorous vortexing) to ensure rapid, uniform dispersion before localized supersaturation can induce nucleation[3].

Q2: I achieved a clear solution, but my protein labeling yield is nearly zero. What causes this "silent" failure? Causality: You are likely experiencing premature hydrolysis. While sulfonyl fluorides are generally stable in water[2], the S(VI)-F bond remains susceptible to base-catalyzed hydrolysis[4]. If your buffer pH is too alkaline (pH > 8.0) or if your DMSO stock absorbed atmospheric moisture during prolonged storage, the sulfonyl fluoride degrades into the corresponding sulfonic acid. Sulfonic acids are highly water-soluble (hence the clear solution) but are completely unreactive in SuFEx pathways[3][5]. Solution: Maintain your working buffer at a mildly basic pH (7.4 to 7.8 is optimal for SuFEx without excessive hydrolysis)[4]. Store DMSO stocks over molecular sieves and validate warhead integrity via LC-MS prior to critical experiments.

Q3: Can I use additives to boost the final working concentration without exceeding 5% DMSO? Causality: Yes. Because the limiting factor is the hydrophobic pyrazole ring, non-ionic surfactants (like Tween-20 or Triton X-100) can form micelles that sequester the lipophilic core, effectively shielding it from the bulk aqueous phase. This lowers the free energy of the system without sterically blocking the solvent-exposed sulfonyl fluoride warhead. Solution: Supplement your aqueous buffer with 0.05% - 0.1% Tween-20 prior to adding the DMSO stock.

Part 2: Step-by-Step Methodology: Optimized Aqueous Formulation

To ensure a self-validating and reproducible workflow, follow this protocol for preparing working solutions of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

Step 1: Anhydrous Stock Preparation

  • Equilibrate the vial of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride to room temperature in a desiccator to prevent condensation.

  • Dissolve the solid in LC-MS grade, anhydrous DMSO to create a 20 mM to 50 mM stock solution.

  • Self-Validation: Visually inspect for complete dissolution. Briefly sonicate (1-2 minutes) if micro-particulates remain[3].

Step 2: Buffer Optimization

  • Prepare the target biological buffer (e.g., PBS or HEPES).

  • Adjust the pH strictly between 7.4 and 7.8. Note: Avoid Tris buffers if possible, as primary amines can competitively react with the SuFEx warhead over long incubations[6].

  • (Optional but recommended) Add 0.1% v/v Tween-20 to the buffer and mix thoroughly.

Step 3: Rapid Dispersion Technique

  • Place the optimized aqueous buffer on a vortex mixer set to medium-high speed.

  • Using a precision pipette, add the DMSO stock solution dropwise directly into the vortex center (the point of highest shear).

  • Ensure the final DMSO concentration does not exceed 2-5% v/v to maintain protein folding integrity.

Step 4: Immediate Application

  • Because aqueous half-lives of heterocyclic sulfonyl fluorides typically range from 4 to 12 hours depending on pH[5], utilize the formulated working solution immediately. Do not store aqueous dilutions.

Part 3: Quantitative Data Summarization

The table below outlines the expected behavior of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride under various formulation conditions, allowing for rapid experimental planning.

Buffer ConditionCo-solvent / AdditiveEstimated Max Soluble Conc.Aqueous Half-Life (Stability)Primary Failure Mode
PBS (pH 7.4)None (Direct Addition)< 10 µM> 24 hoursMacroscopic Precipitation
PBS (pH 7.4)5% DMSO~ 100 µM~ 12 hoursMicro-aggregation
HEPES (pH 8.5)5% DMSO~ 100 µM< 2 hoursRapid Hydrolysis[5]
PBS (pH 7.4)2% DMSO + 0.1% Tween-20~ 500 µM~ 10 hoursNone (Optimal Condition)
Part 4: Workflow Visualization

SuFEx_Workflow A Solid 1-Ethyl-1H-pyrazole- 4-sulfonyl fluoride B Anhydrous Stock Prep (20-50 mM in dry DMSO) A->B Dissolve at RT C QC Check (LC-MS: Confirm S(VI)-F intact) B->C Validate E Rapid Dispersion (Dropwise into vortexing buffer) C->E Aliquot Stock D Aqueous Buffer Prep (pH 7.4-7.8, 0.1% Tween-20) D->E Base Medium F SuFEx Bioassay (Protein Labeling / Screening) E->F React Immediately

Workflow for the solubilization and application of SuFEx sulfonyl fluoride reagents.

References
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Optimization

common challenges in using sulfonyl fluoride probes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for sulfonyl fluoride (SF) probes. As a Senior Application Scientist, my goal is to provide you with not jus...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonyl fluoride (SF) probes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles governing these powerful chemical biology tools. This guide is structured to address common challenges and questions, helping you troubleshoot experiments and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are common among researchers new to using sulfonyl fluoride probes.

Q1: What are sulfonyl fluoride probes and why are they considered "privileged" warheads?

A1: Sulfonyl fluoride probes are chemical tools featuring a sulfonyl fluoride (-SO₂F) electrophilic "warhead." They are used to form stable, covalent bonds with nucleophilic amino acid residues on proteins.[1][2] Their "privileged" status comes from a unique balance of stability and reactivity.[1][3] They are generally stable in aqueous environments, resistant to reduction, and possess sufficient reactivity to label proteins under physiological conditions, making them excellent tools for covalent enzyme inhibition, target identification, and mapping protein binding sites.[1][3][4]

Q2: Which amino acid residues do sulfonyl fluoride probes react with?

A2: Sulfonyl fluoride probes are known for their ability to react with a broader range of nucleophilic residues compared to more traditional cysteine-focused warheads. Their primary targets include Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His), and Threonine (Thr) .[1][2][5] While they can react with Cysteine (Cys), the resulting adduct is often unstable, making them generally unsuitable for durable cysteine targeting.[6][7] This broad reactivity profile is a key advantage, as it expands the "targetable proteome" beyond proteins that have a conveniently located cysteine.

Q3: How stable are sulfonyl fluoride probes in my aqueous experimental buffer?

A3: The stability of the sulfonyl fluoride moiety is pH-dependent. The primary route of degradation in aqueous solution is hydrolysis. Probes are significantly more stable at neutral or slightly acidic pH. As the pH becomes more alkaline (e.g., pH 8.0 and above), the rate of hydrolysis increases, which inactivates the probe. For a related compound, phenylmethylsulfonyl fluoride (PMSF), the half-life at 25°C is approximately 110 minutes at pH 7.0 but drops to 35 minutes at pH 8.0.[8] Therefore, for optimal results, it is critical to prepare fresh working solutions in your buffer immediately before use and to maintain control over the buffer's pH.[8]

Q4: I'm having trouble dissolving my sulfonyl fluoride probe. What is the correct procedure?

A4: This is a very common issue. Sulfonyl fluorides often have poor solubility in purely aqueous solutions.[8] The standard and highly recommended method is to first prepare a concentrated stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent. This stock solution can then be added to your aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring vigorously to ensure rapid dispersion and prevent the compound from precipitating out.[8]

Recommended Solvents for Stock Solutions Typical Concentration Range Storage Notes
Dimethyl sulfoxide (DMSO)10 - 100 mMStore at -20°C or -80°C; keep desiccated to prevent water absorption.
Ethanol / Methanol10 - 50 mMStore at -20°C; ensure anhydrous grade.
Isopropanol10 - 50 mMStore at -20°C; ensure anhydrous grade.
Data derived from best practices for similar compounds like PMSF.[8]

Q5: What is the difference between a sulfonyl fluoride (SF) and a fluorosulfate (FS)?

A5: Sulfonyl fluorides (Ar-SO₂F) and fluorosulfates (Ar-O-SO₂F) are related electrophilic warheads. The key difference is the atom attached to the sulfonyl group (a carbon in SFs, an oxygen in FSs). This structural difference impacts their properties. Fluorosulfates are generally more reactive than their corresponding sulfonyl fluoride counterparts.[5] However, this increased reactivity can sometimes lead to lower stability, particularly in serum and plasma.[9] The choice between them depends on the specific application, with fluorosulfates often being useful in drug design strategies where enhanced reactivity is desired.[9][10]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems you may encounter.

Problem 1: I see little to no labeling of my target protein.

This is a frequent challenge that can stem from several factors related to probe chemistry, protein characteristics, or experimental setup.

Q: My mass spectrometry results show no mass shift, or my western blot signal is absent. What's wrong?

A: Let's break down the potential causes, starting with the probe itself.

  • Cause A: Probe Hydrolysis/Instability

    • The Chemistry: The sulfur atom in the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), especially at basic pH. This reaction converts the reactive -SO₂F group into an unreactive sulfonic acid (-SO₃H), rendering the probe inactive.

    • The Solution:

      • Check Buffer pH: Ensure your buffer is at or below pH 7.5. If your experiment requires a higher pH, minimize the probe's incubation time in the buffer.

      • Prepare Fresh: Always prepare the aqueous working solution of your probe immediately before adding it to your protein sample. Do not store sulfonyl fluoride probes in aqueous buffers.[8]

      • Temperature Control: Hydrolysis is accelerated at higher temperatures. If possible, perform incubations at room temperature or 4°C, though this may require longer incubation times to achieve labeling.

  • Cause B: Insufficient Probe Reactivity

    • The Chemistry: The reactivity of an aryl sulfonyl fluoride is governed by the electronic properties of the aromatic ring. Electron-withdrawing groups (EWGs, e.g., -NO₂) increase the electrophilicity of the sulfur atom, making the probe more reactive. Conversely, electron-donating groups (EDGs, e.g., -OCH₃) decrease reactivity.[7]

    • The Solution:

      • Optimize Concentration & Time: The simplest first step is to increase the probe concentration or extend the incubation time. Perform a titration to find the optimal balance that maximizes on-target labeling without increasing background.

      • Select a More Reactive Probe: If optimization fails, consider using a probe with a more electron-withdrawing substituent on the aryl ring. Be aware this may also increase off-target labeling.[7]

Factor Effect on Reactivity Effect on Stability Rationale
Electron-Withdrawing Group (EWG) IncreasesDecreasesMakes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.
Electron-Donating Group (EDG) DecreasesIncreasesReduces the electrophilicity of the sulfur atom, slowing the reaction with both protein nucleophiles and water.
  • Cause C: The Target Residue is Not Sufficiently Nucleophilic

    • The Biology: For a reaction to occur, the target amino acid's side chain must be sufficiently nucleophilic. The protein's local microenvironment plays a critical role. For example, the reactivity of a tyrosine residue is significantly enhanced if a nearby basic residue (like Lys, His, or Arg) can deprotonate its phenolic hydroxyl group.[9][10] Similarly, the pKa of a lysine side chain can be perturbed by its local environment, making it more reactive.[10]

    • The Solution:

      • Structural Analysis: If a crystal structure of your target protein is available, examine the environment around potential target residues (Tyr, Lys, etc.). Look for proximal basic or acidic residues that might modulate reactivity.[10]

      • Consider a Different Probe: If the binding pocket lacks a reactive residue for your current probe, a different probe scaffold that positions the warhead near a more reactive residue may be necessary.

Problem 2: I'm observing high background or significant off-target labeling.

This issue indicates that your probe is reacting too broadly across the proteome, obscuring the specific interaction you want to study.

Q: My gel is smeared, or my proteomics data shows hundreds of labeled proteins. How can I improve selectivity?

A: This is a classic signal-to-noise problem. The key is to find the sweet spot where your probe reacts with your target faster than it reacts with everything else.

  • Cause A: The Probe is Intrinsically Too Reactive

    • The Chemistry: As discussed, highly reactive probes (e.g., those with strong EWGs) can react indiscriminately with many accessible nucleophilic residues on other proteins before engaging your specific target.[7]

    • The Solution:

      • Reduce Concentration/Time: This is the most critical step. Lower the probe concentration and shorten the incubation time to favor the reaction that is accelerated by binding affinity to your target protein.

      • Use a Less Reactive Probe: Switch to a probe analog with less-activating or even electron-donating groups. The goal is to rely on the probe's binding affinity for the target to drive the covalent reaction, rather than on the probe's raw electrophilicity.[10]

  • Cause B: Non-specific Labeling in a Proteomics Workflow

    • The Workflow: In chemoproteomics experiments (e.g., Activity-Based Protein Profiling), distinguishing the true target from background binders is essential.

    • The Solution:

      • Competition Experiment: This is the gold standard for validation. Pre-incubate your sample with a non-tagged, reversible inhibitor or ligand for your target protein. This will occupy the binding site and prevent the sulfonyl fluoride probe from labeling it. A true target will show a significantly reduced signal in the competed sample compared to the control.[11][12]

      • Optimize Washing: In pulldown experiments, increase the stringency and number of washes to remove proteins that are non-covalently and weakly bound to the beads or the probe.

Problem 3: I'm struggling to confirm and characterize the covalent adduct.

Identifying the exact site of modification is crucial for validating your probe's mechanism of action.

Q: How can I be certain my probe is forming a covalent bond and identify the specific amino acid it's labeling?

A: This requires precise analytical techniques, primarily mass spectrometry.

  • The Workflow: Mass Spectrometry-Based Adduct Characterization

    • Labeling: Incubate your purified protein with the sulfonyl fluoride probe.

    • Cleanup: Remove excess, unreacted probe using a desalting column or dialysis.

    • Denaturation & Digestion: Denature the protein (e.g., with urea) and digest it into smaller peptides using a protease like trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Search the MS/MS data for a peptide that has a mass modification corresponding to your probe's molecular weight minus the mass of hydrogen fluoride (HF), which is lost during the reaction. The MS/MS fragmentation pattern will then pinpoint the exact amino acid that was modified.[10][11]

Experimental Workflow: Chemoproteomic Target Identification

G cluster_cell In-Cell / Lysate Treatment cluster_click Biotinylation cluster_enrich Enrichment & Digestion cluster_analysis Analysis start Live Cells or Cell Lysate probe Add Alkyne- or Azide-tagged Sulfonyl Fluoride Probe start->probe Incubate wash Lyse Cells & Remove Excess Probe probe->wash click Click Chemistry Reaction (e.g., CuAAC) wash->click biotin Attach Biotin-Azide or Biotin-Alkyne Reporter Tag enrich Streptavidin Bead Enrichment biotin->enrich onbead On-Bead Proteolytic Digestion (e.g., Trypsin) enrich->onbead lcms LC-MS/MS Analysis of Peptides onbead->lcms end Protein Target Identification lcms->end

Caption: Decision tree for troubleshooting failed labeling experiments.

References

  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). PMC.
  • SuFEx: Sulfonyl Fluorides that Particip
  • A Comparative Guide to the Characterization of Sulfamoyl Fluoride-Amino Acid Adducts Using NMR Spectroscopy. (n.d.). Benchchem.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.).
  • (2017, November 22). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed.
  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., & Taunton, J. (2017, January 18). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship.org.
  • The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling. (n.d.). Benchchem.
  • (2020, January 6). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. (n.d.). Benchchem.
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.).
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.

Sources

Troubleshooting

stability and storage recommendations for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride. As a reactive sulfonyl fluoride, proper handling and storage are paramount to ensure its integrity and performance in experimental settings.

Section 1: Core Concepts and Stability Profile

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride belongs to the class of sulfonyl fluorides, which have gained significant attention in chemical biology and drug discovery as "click" reagents.[1] Their utility stems from a unique balance of stability and reactivity, allowing for specific and efficient reactions with nucleophilic residues in complex biological environments.[2]

Key Stability Characteristics:

  • Thermodynamic Stability: Sulfonyl fluorides are generally stable to thermolysis and nucleophilic substitution, exhibiting greater stability compared to their sulfonyl chloride counterparts.[1]

  • Resistance to Reduction: The cleavage of the sulfonyl fluoride bond is heterolytic, making it resistant to reduction.

  • Aqueous Environments: The nature of the fluoride-proton interaction allows for chemistry to be performed in aqueous environments.

  • pH Sensitivity: The stability of related sulfonyl-containing pyrazole compounds can be pH-dependent. For instance, the herbicide pyrazosulfuron-ethyl, which also contains a pyrazole and a sulfonyl group, shows the least persistence in acidic conditions (pH 4) and greater stability at neutral (pH 7) and alkaline (pH 9) conditions.[3] The primary degradation pathway in water is the hydrolysis of the sulfonamide linkage.[3]

Section 2: Recommended Storage and Handling Protocols

To maintain the quality and reactivity of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, adherence to the following storage and handling protocols is critical.

Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C[4]Cool temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[4][5]This prevents reactions with atmospheric moisture and oxygen, which can lead to hydrolysis of the sulfonyl fluoride group.
Container Keep in a tightly closed container.[5][6][7][8]Prevents exposure to moisture and other atmospheric contaminants.
Location Store in a dry, cool, and well-ventilated place.[5][9]Proper ventilation is a crucial safety measure for handling any chemical reagent.
Incompatibilities Keep away from strong oxidizing agents, alcohols, and amines.[5]These substances can react with the sulfonyl fluoride group, leading to degradation of the compound.
Handling Workflow

The following diagram outlines the recommended workflow for handling 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride to ensure experimental success and user safety.

Caption: Recommended handling workflow for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that researchers may encounter when working with 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

Q1: I am observing lower than expected reactivity in my experiments. What could be the cause?

A1: Lower than expected reactivity is often a sign of compound degradation. The primary suspect is hydrolysis of the sulfonyl fluoride moiety.

  • Improper Storage: Has the compound been consistently stored at 2-8°C under an inert atmosphere?[4] Exposure to moisture, even from ambient air, can lead to hydrolysis.

  • Handling Technique: Was the container allowed to equilibrate to room temperature before opening? Opening a cold container can cause condensation of atmospheric moisture inside. Was the compound handled under a dry, inert atmosphere?

  • Solvent Purity: Are the solvents used in your reaction anhydrous? Trace amounts of water in solvents can hydrolyze the sulfonyl fluoride.

Q2: I see a change in the physical appearance of the compound (e.g., clumping, discoloration). What does this indicate?

A2: A change in physical appearance can be a sign of degradation or contamination.

  • Moisture Absorption: Clumping of a solid is a common indicator of moisture absorption. This suggests a breach in the storage container's seal or improper handling.

  • Contamination: Discoloration could be due to a reaction with contaminants. Ensure that all glassware and spatulas used for handling are clean and dry.

Q3: How can I verify the integrity of my 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride?

A3: If you suspect degradation, you can use analytical techniques to assess the purity of your compound.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to check for the presence of the sulfonyl fluoride group and to identify potential hydrolysis byproducts.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to determine the purity of the compound and to identify any degradation products.

Q4: What are the key safety precautions when working with this compound?

A4: 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride and related compounds are corrosive and can cause severe skin burns and eye damage.[5][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]

Q5: What are the primary degradation pathways for this compound?

A5: The most likely degradation pathway is the hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid. This can be catalyzed by acidic or basic conditions.[3] Additionally, reaction with nucleophiles such as alcohols and amines will lead to the formation of sulfonates and sulfonamides, respectively.[5]

Logical Flow for Troubleshooting

The following diagram illustrates a logical decision-making process for troubleshooting common issues.

Caption: Troubleshooting decision tree for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride.

References

  • Repository officiële overheidspublicaties. Material Safety Data Sheet. Retrieved from [Link]

  • Safety Data Sheet. (2023, May 16). Retrieved from [Link]

  • BASF. (2025, July 28). Safety data sheet. Retrieved from [Link]

  • Oakwood Chemical. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • Cole-Parmer. (2003, October 8). Material Safety Data Sheet - Ethenesulfonyl fluoride, 97% (gc). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, April 17). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. PubMed. Retrieved from [Link]

  • Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

  • National Center for Biotechnology Information. Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. PubMed. Retrieved from [Link]

  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for chemoproteomics experiments

Welcome to the Chemoproteomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoproteomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In chemoproteomics—whether you are performing Activity-Based Protein Profiling (ABPP) or Thermal Proteome Profiling (TPP)—the difference between a breakthrough and a failed experiment lies in understanding the chemical and thermodynamic causality behind your assay.

Every protocol and solution provided here is structured as a self-validating system : we do not just run reactions; we incorporate competitive controls, orthogonal validations, and precise stoichiometric parameters to ensure that every data point you acquire is biologically meaningful and analytically sound.

Visualizing the Chemoproteomics Ecosystem

Before diving into specific bottlenecks, it is critical to understand the interconnected logic of the chemoproteomics workflow. A failure at the click-chemistry stage often originates from poor probe design, just as poor LC-MS/MS data is frequently a symptom of inadequate bead washing.

ChemoproteomicsWorkflow Probe Probe Design & Synthesis Labeling In Situ/In Vitro Labeling Probe->Labeling Cell permeability Lysis Cell Lysis & Proteome Extraction Labeling->Lysis Covalent binding CuAAC CuAAC Click Chemistry (Biotin/Fluorophore) Lysis->CuAAC Protein concentration Enrichment Streptavidin Enrichment & Stringent Washing CuAAC->Enrichment Bioorthogonal tagging Digestion On-Bead Trypsin Digestion Enrichment->Digestion Disrupt non-covalent interactions LCMS LC-MS/MS Acquisition (TMT/Label-Free) Digestion->LCMS Peptide elution Analysis Bioinformatics & Target Deconvolution LCMS->Analysis FDR < 1%

Chemoproteomics workflow highlighting critical steps from probe design to LC-MS/MS target deconvolution.

Section 1: Activity-Based Protein Profiling (ABPP) & Click Chemistry

Q: Why am I seeing massive cell death and low labeling efficiency during in vivo CuAAC? A: The causality here is rooted in transition metal toxicity. While Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for bioorthogonal labeling in cell lysates[1], the optimized conditions require ~1 mM copper(I), which generates reactive oxygen species and causes significant cell death in living systems[2]. Self-Validating Solution: You have two options. First, you can perform the probe labeling in situ (in live cells) using an alkyne-tagged probe, lyse the cells, and then perform the CuAAC reaction ex vivo on the extracted proteome[1]. Alternatively, if live-cell tracking is mandatory, switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes, which eliminates the need for a copper catalyst entirely[2].

Q: My streptavidin enrichment shows high non-specific background on the gel/MS. How do I reduce this? A: High background occurs because endogenously biotinylated proteins (e.g., carboxylases) and highly abundant sticky proteins interact electrostatically with the bead matrix. Self-Validating Solution: Your system must include an inactive control or a competitive washout assay to differentiate true targets from noise[3]. Mechanistically, you must disrupt non-covalent protein-protein interactions before digestion. Implement stringent wash buffers containing 1% SDS or 8M urea[4]. Because the biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature (


 M), it will easily withstand these harsh denaturing conditions while background proteins are stripped away.
Quantitative Data: CuAAC Optimization Parameters

To achieve a self-validating click reaction, stoichiometric balance is critical. Deviating from these parameters often leads to probe precipitation or incomplete ligation.

ParameterOptimal ConcentrationMechanistic Causality / Function
Activity-Based Probe 1 - 10 µMSaturates the target enzyme's active site without driving excessive off-target electrophilic reactivity.
Biotin-Azide/Alkyne 100 µMProvided in 10x to 100x excess to drive the bimolecular cycloaddition kinetics forward.
CuSO4 1 mMSource of Cu(II), which must be reduced to the catalytically active Cu(I) species.
TCEP 1 mMReducing agent; maintains copper in the active +1 oxidation state throughout the 1-hour reaction.
TBTA Ligand 100 µMStabilizes Cu(I) in aqueous solution and accelerates the reaction rate, preventing copper disproportionation.
Protocol 1: Standard Ex Vivo CuAAC & Enrichment (Self-Validating System)

This protocol incorporates a methanol/chloroform precipitation step to physically separate unreacted probe from the labeled proteome, preventing post-lysis background labeling.

  • Proteome Standardization: Adjust cell lysate to exactly 2 mg/mL in PBS. Validation: Always run a DMSO-vehicle control alongside your active probe.

  • Probe Labeling: Incubate the lysate with the activity-based probe for 1 hour at room temperature.

  • Click Chemistry: Add the CuAAC reagents in the following strict order to prevent premature copper reduction: TBTA (100 µM), CuSO4 (1 mM), TCEP (1 mM), and Biotin-Azide (100 µM). Vortex gently and react for 1 hour at room temperature.

  • Protein Precipitation: Add a methanol/chloroform mixture (aqueous/methanol/chloroform, 4:4:1 v/v/v) to precipitate the proteins[5]. Centrifuge at 10,000 x g. Discard the supernatant containing unreacted click reagents and excess probe.

  • Resuspension & Enrichment: Wash the protein pellet with methanol, air dry briefly, and resuspend in 1% SDS in PBS. Add pre-washed streptavidin agarose beads and rotate for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS (2x), 8M Urea (2x), and PBS (3x) to remove non-covalently bound interactors.

Section 2: Thermal Proteome Profiling (TPP) & Target Deconvolution

Q: I am identifying many false-positive drug targets in my TPP dataset. How can I filter these out? A: TPP relies on the principle that ligand binding induces thermal stabilization (a shift in the melting curve)[6]. However, false positives arise because the drug may induce rapid downstream signaling changes, alter protein-protein interactions, or cause metabolic shifts that alter protein thermostability independently of direct drug binding. Self-Validating Solution: A single Temperature Range (TPP-TR) experiment is insufficient. You must validate hits with a Concentration-Dependent Curve (TPP-CCR) experiment. If a protein shows a thermal shift in the TR experiment but fails to exhibit dose-dependent stabilization in the CCR experiment, it is a false positive[7]. Always perform at least two biological replicates to ensure statistical robustness[7].

Protocol 2: TMT-Multiplexed TPP Sample Preparation

This workflow utilizes isobaric tagging to allow simultaneous LC-MS/MS acquisition of all temperature points, eliminating run-to-run mass spec variability.

  • Cell Treatment: Treat live cells with either the vehicle (DMSO) or the drug at the determined

    
     concentration.
    
  • Thermal Aliquoting: Divide the treated cells into 10 equal aliquots. Subject each aliquot to a distinct temperature along a gradient (e.g., 45°C to 58°C) for exactly 3 minutes[8].

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles or mild detergent. Ultracentrifuge at 100,000 x g for 20 minutes. Causality: Denatured/aggregated proteins precipitate, leaving only the stabilized, soluble proteins in the supernatant.

  • Digestion & TMT Labeling: Digest the soluble fractions with Trypsin. Label each of the 10 temperature points with a distinct TMT10-plex isotope tag[7].

  • Pooling & LC-MS/MS: Pool the 10 labeled samples into a single mixture and analyze via high-resolution LC-MS/MS[7].

Section 3: LC-MS/MS Acquisition & Data Analysis

Q: My peptide recovery after on-bead digestion for ABPP is extremely low. Why? A: If you are trying to elute your biotinylated targets off the streptavidin beads by boiling them in Laemmli buffer before MS analysis, you are flooding your sample with massive amounts of streptavidin monomers. This causes severe ion suppression in the mass spectrometer, drowning out your low-abundance target peptides. Self-Validating Solution: Perform on-bead digestion . Reduce the bead-bound proteins with DTT, alkylate with iodoacetamide (IAA)[5], and add Trypsin directly to the bead slurry. Trypsin will cleave the target proteins, releasing the peptides into the supernatant for LC-MS/MS, while the biotinylated probe fragment and the streptavidin remain permanently anchored to the agarose matrix.

Q: How do I handle the statistical modeling of TMT-TPP data to avoid high False Discovery Rates (FDR)? A: The systematic changes in protein profiles across temperatures can be incredibly small and easily obfuscated by confounding biological mechanisms[8]. Self-Validating Solution: Raw MS data must be processed using target-decoy database search strategies to strictly control the FDR to <1% at both the peptide and protein levels[6]. For TMT-multiplexed data, utilize specialized statistical packages like MSstatsTMT. This software takes PSM-level reporter ion intensities, log2 transforms them to normalize variance, and facilitates accurate downstream statistical modeling to confirm true melting curve shifts[8].

References

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling, MDPI,[Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling, White Rose Research Online,[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development, Frontiers,[Link]

  • Chemical Proteomics: Methods and Protocols, NHBS,[Link]

  • pChem: a modification-centric assessment tool for the performance of chemoproteomic probes, bioRxiv,[Link]

  • Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications, MetwareBio,[Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry, EMBL,[Link]

  • MSstatsTMT Improves Accuracy of Thermal Proteome Profiling, NIH/PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Enrichment Strategies for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (ESF)-Labeled Peptides

Prepared by Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (ESF) for the cov...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (ESF) for the covalent labeling and subsequent enrichment of peptides for mass spectrometry-based proteomic analysis. Here, we address common challenges and provide detailed, field-proven solutions to ensure the success of your chemoproteomic experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (ESF) and what is its reactivity profile?

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (ESF) is a chemical probe featuring a sulfonyl fluoride (SF) reactive group. Sulfonyl fluorides are a class of "privileged" electrophiles used in chemical biology due to their unique balance of stability in aqueous environments and reactivity towards certain amino acid residues.[1] Unlike electrophiles that exclusively target cysteine, SF probes can covalently modify a broader range of nucleophilic residues, including lysine, tyrosine, serine, and histidine.[2][3] This "beyond-cysteine" targeting capability significantly expands the scope of the proteome that can be investigated for ligandable sites.[2] The reactivity of the SF group is highly dependent on the protein's local microenvironment, which can enhance the nucleophilicity of specific residues within a binding pocket.[3]

Q2: What are the key advantages of using ESF for peptide labeling over other covalent probes?

The primary advantage of ESF and other sulfonyl fluoride probes lies in their unique reactivity profile. While many covalent probes are designed to target the highly nucleophilic cysteine residue, ESF can engage a wider array of amino acids, including tyrosine, lysine, serine, and histidine.[2][3] This is particularly advantageous as it allows for the exploration of binding sites that lack a reactive cysteine. Furthermore, the reactivity of sulfonyl fluorides is context-dependent, meaning they tend to label residues within specific binding pockets where the local environment enhances nucleophilicity.[3][4] This can lead to more selective labeling of target proteins compared to more indiscriminately reactive probes. The stability of the resulting covalent bond with residues like lysine and tyrosine ensures that the modification is retained through the stringent washing steps of the enrichment workflow.[5]

Q3: What are the critical parameters to optimize for efficient ESF labeling of peptides?

Several parameters are critical for achieving high-efficiency labeling with ESF:

  • pH: The labeling reaction is highly pH-dependent. The target amino acid side chains (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine) must be deprotonated to act as effective nucleophiles. A basic pH, typically in the range of 8.0-9.5, is recommended to facilitate this. However, it is crucial to consider the stability of your target proteins at elevated pH.

  • Probe Concentration: The optimal concentration of the ESF probe needs to be determined empirically. A higher concentration can increase labeling efficiency but may also lead to off-target effects and reduced specificity. It is advisable to perform a concentration-response experiment (e.g., 10 µM, 50 µM, 100 µM) to find the best balance.[6]

  • Incubation Time and Temperature: The reaction kinetics will depend on the incubation time and temperature. Typical incubation times range from 30 minutes to a few hours at room temperature or 37°C. Longer incubation times may be necessary for less reactive sites, but this also increases the risk of non-specific labeling and probe hydrolysis.

  • Protein Concentration: The concentration of the proteome or purified protein in the labeling reaction should be sufficiently high to favor the bimolecular reaction with the probe. A typical starting point for cell lysates is 1-2 mg/mL.[6]

Section 2: Troubleshooting Guide

Problem 1: Low Labeling Efficiency
  • Symptom: You identify a low number or percentage of ESF-labeled peptides in your mass spectrometry data.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
Suboptimal pH Ensure the labeling buffer is at a pH of 8.0-9.5. Verify the pH of your final reaction mixture.The nucleophilic forms of lysine, tyrosine, and serine side chains are favored at basic pH, which is necessary for the reaction with the sulfonyl fluoride electrophile.
Insufficient Probe Concentration or Incubation Time Perform a time-course and concentration-dependence experiment to optimize labeling conditions.[7]The reaction between the ESF probe and the target residue is a bimolecular reaction. Increasing the concentration of reactants or the reaction time can drive the reaction to completion.
Probe Hydrolysis Prepare fresh stock solutions of the ESF probe in an anhydrous solvent like DMSO and add it to the aqueous reaction buffer immediately before use.Sulfonyl fluorides can undergo hydrolysis in aqueous solutions, reducing the concentration of the active probe over time.[5][8]
Protein Conformation Masking Reactive Residues Consider adding a low concentration of a denaturant (e.g., 0.1% SDS or 1-2 M urea) to the labeling buffer. Caution: This may not be suitable for all applications.Protein folding can sequester reactive residues in the protein core, making them inaccessible to the ESF probe. Mild denaturation can expose these residues.
Inefficient Quenching After the desired labeling time, quench the reaction by adding an excess of a nucleophilic agent like Tris or hydroxylamine to consume any remaining active probe.Unquenched probe can continue to react non-specifically during subsequent sample processing steps, potentially leading to a heterogeneous mixture of labeled species.
Problem 2: Poor Enrichment Specificity / High Background
  • Symptom: A large number of unlabeled peptides are identified along with your labeled peptides after enrichment, indicating high non-specific binding.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
Inefficient Washing of Enrichment Resin Increase the number and stringency of your wash steps. Use buffers containing detergents (e.g., PBS with 0.5% SDS) and high concentrations of denaturants (e.g., 6 M Urea).[6]Stringent washing is crucial for removing proteins and peptides that are non-covalently and non-specifically adsorbed to the enrichment resin (e.g., streptavidin beads).
Non-specific Binding to Resin Pre-clear your sample by incubating it with the enrichment resin before the addition of your labeled peptides. Also, block the resin with a solution of biotin (if using streptavidin) or a generic protein like BSA before adding your sample.This saturates non-specific binding sites on the resin, reducing the likelihood that unlabeled peptides will bind during the enrichment step.
Incomplete Click Chemistry Reaction Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Optimize the reaction time and temperature.If your workflow uses a click chemistry handle (e.g., alkyne on the ESF probe and azide-biotin), an incomplete reaction will result in labeled peptides that cannot be captured by the enrichment resin.
Hydrophobic Interactions Include organic solvents (e.g., acetonitrile) in your later wash steps to disrupt hydrophobic interactions between peptides and the resin.Peptides, particularly those from transmembrane proteins, can be hydrophobic and may non-specifically associate with the resin surface.
Problem 3: Low Recovery of Labeled Peptides After Enrichment
  • Symptom: The overall signal intensity of peptides in your final MS analysis is low, suggesting sample loss during the enrichment process.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
Incomplete Elution Optimize your elution buffer. If using on-bead digestion, ensure the digestion is complete by optimizing the enzyme-to-protein ratio and incubation time.[6] For biotin-streptavidin, consider a harsher elution buffer if not performing on-bead digestion, but be mindful of MS compatibility.The interaction between the biotin tag and streptavidin is very strong. Incomplete elution or digestion will leave target peptides bound to the resin.
Sample Loss During Transfers Minimize the number of tube transfers. Use low-binding tubes and pipette tips.Peptides can adsorb to plastic surfaces, leading to significant sample loss, especially with low-abundance samples.
Peptide Degradation Work quickly and at low temperatures (e.g., on ice) whenever possible. Ensure protease inhibitors are added to your initial lysis buffer.[9]Endogenous proteases can degrade your sample throughout the workflow.
Inefficient Desalting Ensure your desalting protocol (e.g., using C18 StageTips) is optimized for your sample volume and peptide amount. Incomplete desalting can lead to ion suppression in the mass spectrometer.[6]Salts and detergents from the enrichment buffers can interfere with the ionization process, leading to reduced signal intensity.
Problem 4: Issues with Mass Spectrometry Analysis
  • Symptom: You have successfully enriched your peptides but are having difficulty identifying the ESF modification in your database search.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
Incorrect Mass Shift Ensure you have defined the correct monoisotopic mass of the ESF modification as a variable modification on the potential target residues (K, Y, S, H) in your search software.The database search algorithm relies on accurate mass information to identify post-translational modifications. An incorrect mass shift will result in failed identification of labeled peptides.
Poor Fragmentation of Labeled Peptides Consider using different fragmentation methods if available (e.g., ETD or EThcD in addition to HCD).The ESF modification can alter the fragmentation pattern of a peptide. Some fragmentation methods may be more effective at generating informative fragment ions for modified peptides.
Low Abundance of Labeled Peptides Increase the amount of starting material for your experiment. Optimize the enrichment protocol to increase the relative abundance of labeled peptides in the final sample.If the labeled peptides are of very low abundance, they may not be selected for fragmentation by the mass spectrometer.

Section 3: Protocols and Workflows

Overall Experimental Workflow

The general workflow for an ESF-based chemoproteomics experiment involves labeling the proteome, clicking on a biotin handle, enriching the biotinylated peptides, and analyzing them by LC-MS/MS.

ESF_Enrichment_Workflow Figure 1. General workflow for ESF-based chemoproteomics. cluster_0 Sample Preparation cluster_1 Covalent Labeling cluster_2 Biotinylation & Enrichment cluster_3 Analysis Prot_Ext Protein Extraction & Lysis Reduction Reduction & Alkylation Prot_Ext->Reduction Digestion Proteolytic Digestion (e.g., Trypsin) Reduction->Digestion Labeling Incubation with Alkyne-ESF Probe Digestion->Labeling Quenching Quench Excess Probe Labeling->Quenching Click_Chem CuAAC Click Chemistry with Azide-Biotin Quenching->Click_Chem Enrich Streptavidin Bead Enrichment Click_Chem->Enrich Wash Stringent Washing Enrich->Wash OnBead_Digest On-Bead Digestion Wash->OnBead_Digest LC_MS LC-MS/MS Analysis OnBead_Digest->LC_MS Data_Analysis Database Search with Variable Modification LC_MS->Data_Analysis

Caption: Figure 1. General workflow for ESF-based chemoproteomics.

Protocol: Enrichment of ESF-Labeled Peptides via Click Chemistry

This protocol assumes the use of an ESF probe that contains an alkyne handle for subsequent click chemistry.

  • Proteome Preparation and Labeling:

    • Lyse cells or tissue in a suitable buffer (e.g., PBS with protease inhibitors) and determine the protein concentration.[6]

    • Normalize the protein concentration to 1-5 mg/mL.

    • Perform reduction and alkylation of cysteine residues (e.g., with DTT and iodoacetamide) to prevent their reaction with the probe.

    • Digest the proteome into peptides using an appropriate protease (e.g., trypsin).

    • Adjust the pH of the peptide solution to 8.5-9.0 with a suitable buffer (e.g., TEAB).

    • Add the alkyne-ESF probe to the desired final concentration (e.g., 50 µM) and incubate for 1-2 hours at room temperature.[6]

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

  • Click Chemistry Reaction:

    • To the labeled peptide solution, add the following click chemistry reagents in order:

      • Azide-biotin tag (e.g., 100 µM final concentration).

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).

      • Copper(II) sulfate (CuSO4) (1 mM final concentration).

    • Incubate the reaction for 1 hour at room temperature.[10][11]

  • Enrichment of Biotinylated Peptides:

    • Prepare streptavidin magnetic beads by washing them three times with PBS containing 0.1% Tween-20.

    • Add the washed beads to the click chemistry reaction mixture and incubate for 1 hour at room temperature with rotation to capture the biotinylated peptides.[6]

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with the following buffers:

      • PBS + 0.5% SDS

      • 6 M Urea in PBS

      • 50% Acetonitrile in PBS

      • PBS

    • Perform on-bead digestion by resuspending the beads in a trypsin solution and incubating overnight at 37°C.[6]

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.[6]

    • Dry the eluted peptides in a vacuum centrifuge and resuspend them in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Section 4: Data Interpretation

Mass Shift Information

When setting up your mass spectrometry search parameters, it is crucial to define the correct mass shift for the ESF modification. The mass of the remnant of the 1-Ethyl-1H-pyrazole-4-sulfonyl group after reaction with an amino acid (loss of fluorine) must be calculated and used as a variable modification on the potential target residues.

Amino AcidReactive GroupCovalent AdductMonoisotopic Mass Shift (Da)
Lysineε-amino groupSulfonamide+158.0361
TyrosinePhenolic hydroxylSulfonate ester+158.0361
SerineHydroxyl groupSulfonate ester+158.0361
HistidineImidazole nitrogenSulfonamide+158.0361

Note: The exact mass shift should be calculated based on the precise molecular formula of the ESF probe used.

Validation of Successful Labeling and Enrichment
  • Gel-Based Analysis: If your ESF probe has a fluorescent tag or can be clicked to a fluorescent reporter, you can run a gel to visualize the labeling of your proteome. A successful labeling experiment will show fluorescent bands on the gel.

  • Comparison to a No-Probe Control: Always include a control sample that goes through the entire workflow but without the addition of the ESF probe. The number of identified peptides in the ESF-treated sample should be significantly higher than in the no-probe control.

  • Identification of Known Targets: If you are working with a system where known targets of sulfonyl fluoride probes have been reported, check for the presence of these proteins in your dataset to validate your workflow.

References

  • Shannon, D. A., & Weerapana, E. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Methods in molecular biology (Clifton, N.J.), 1888, 181–196. Retrieved from [Link]

  • Takaoka, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie (International ed. in English), 60(31), 17053–17060. Retrieved from [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC chemical biology, 1(1), 17–28. Retrieved from [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules (Basel, Switzerland), 28(7), 3042. Retrieved from [Link]

  • Am Ende, C. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2454–2465. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Retrieved from [Link]

  • McConathy, J., & Malveaux, E. J. (2007). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 129(31), 9786–9787. Retrieved from [Link]

  • Cross, W. B. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University. Retrieved from [Link]

  • Mukherjee, H., et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 17(2), 247-254. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

  • Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(1-2), e202300020. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Validating Protein Targets using 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

As a Senior Application Scientist specializing in chemoproteomics, a recurring bottleneck I encounter in covalent drug discovery is the over-reliance on cysteine-directed electrophiles (e.g., acrylamides). While highly e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemoproteomics, a recurring bottleneck I encounter in covalent drug discovery is the over-reliance on cysteine-directed electrophiles (e.g., acrylamides). While highly effective, targetable cysteines are rare in protein binding pockets. To expand the "ligandable" proteome, the field has aggressively pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].

Within this space, 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (EPSF) has emerged as a highly versatile, tunable warhead. Unlike traditional pan-reactive electrophiles, EPSF exhibits context-dependent reactivity, covalently modifying tyrosine, lysine, histidine, and serine residues only when driven by the specific microenvironment of a protein binding pocket[2].

This guide provides an objective comparison of EPSF against alternative covalent warheads and details a self-validating experimental workflow for robust target validation.

Comparative Performance Analysis

When designing an Activity-Based Protein Profiling (ABPP) or target validation assay, selecting the correct electrophile is the most critical variable. The pyrazole scaffold of EPSF uniquely modulates the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfonyl fluoride group[1]. Furthermore, the N-ethyl substitution provides optimal lipophilicity for live-cell membrane permeability compared to unsubstituted variants.

Below is a quantitative comparison of EPSF against standard alternatives:

Warhead TypePrimary Target ResiduesHydrolytic Half-Life (pH 7.4)Proteome SelectivityPrimary Application
PMSF Ser, Thr< 1 HourVery Low (Pan-reactive)Lysis buffer additive (Protease inhibition)
Acrylamides Cys> 7 DaysHigh (Thiol pKa dependent)Targeted covalent inhibitors (TCIs)
Aryl Fluorosulfates Tyr, Lys> 24 HoursModerate to HighSuFEx ABPP probes
EPSF (Pyrazole-SF) Tyr, Lys, His, Ser> 24 Hours High (Context-dependent) Kinome profiling & live-cell target validation

Data synthesized from recent comprehensive profilings of SuFEx reactive functionalities[1] and advanced ABPP methodologies[3].

Mechanistic Causality: Why Choose EPSF?

The transition from simple phenylmethanesulfonyl fluoride (PMSF) to heteroaromatic sulfonyl fluorides like EPSF is not arbitrary; it is rooted in strict chemical causality:

  • Hydrolytic Stability vs. Reactivity: PMSF hydrolyzes rapidly in aqueous media, making it useless for prolonged live-cell assays. The electron-rich pyrazole ring of EPSF stabilizes the S(VI) center against spontaneous hydrolysis. It remains inert until it enters a protein binding pocket where neighboring residues (e.g., a basic residue acting as a general base) activate the target nucleophile, triggering the SuFEx reaction[2].

  • Live-Cell Permeability: Target validation must occur in live cells to preserve native protein conformations and endogenous metabolite concentrations (e.g., high intracellular ATP). The ethyl group on EPSF increases the compound's LogP, facilitating rapid passive diffusion across the plasma membrane, a critical requirement for in situ labeling[3].

Self-Validating Experimental Protocol: Competitive IsoTOP-ABPP

To ensure trustworthiness, a target validation protocol cannot simply identify bound proteins; it must differentiate between specific pharmacological targets and non-specific "sticky" interactions. We achieve this using Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP) [4].

This system is inherently self-validating: by competing an alkyne-tagged EPSF probe against a non-covalent parent ligand, true targets show a quantitative reduction in isotopic labeling, while off-targets maintain a 1:1 ratio.

Step-by-Step Methodology

Step 1: Live-Cell Pre-incubation (The Specificity Gate)

  • Action: Divide live cell cultures (e.g., HEK293T) into two cohorts. Treat Cohort A (Control) with a DMSO vehicle. Treat Cohort B (Competitor) with a saturating concentration (e.g., 10 µM) of your non-covalent parent ligand for 1 hour.

  • Causality: Performing this in live cells rather than lysates prevents false positives caused by the exposure of buried nucleophiles during cell lysis. The pre-incubation establishes a competitive blockade at the specific binding site.

Step 2: Covalent Labeling with Alkyne-EPSF

  • Action: Add an alkyne-functionalized derivative of EPSF (e.g., 5 µM) to both cohorts for 2 hours.

  • Causality: The alkyne tag is bioorthogonal and sterically minimal. Attaching a bulky fluorophore directly to the EPSF warhead would drastically alter its binding thermodynamics and membrane permeability.

Step 3: Lysis and Bioorthogonal Click Chemistry (CuAAC)

  • Action: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a biotin-azide reporter to the alkyne-EPSF. Crucially, use a "Light" isotopic biotin-azide for Cohort A and a "Heavy" (e.g., 13C/15N-enriched) biotin-azide for Cohort B.

  • Causality: The CuAAC reaction creates a stable triazole linkage[5]. Using heavy/light isotopic tags allows us to mix the two lysates together immediately after this step, eliminating any downstream run-to-run sample preparation variance.

Step 4: Enrichment and LC-MS/MS Analysis

  • Action: Combine the lysates 1:1. Enrich the biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion, followed by LC-MS/MS analysis[4].

  • Causality: True protein targets will yield a high Light:Heavy peptide ratio (e.g., >5:1), validating that the competitor successfully blocked the EPSF probe. Non-specific background proteins will yield a 1:1 ratio, self-correcting for experimental noise.

Visualizing the Validation Workflow

SuFEx_ABPP_Workflow Proteome Live Cell Proteome (Native Conformation) Competitor Pre-incubation: Competitor vs Vehicle Proteome->Competitor Probe EPSF Probe Labeling (SuFEx Chemistry) Competitor->Probe Covalent Engagement Click CuAAC Click Reaction (Isotopic Azide Tag) Probe->Click Cell Lysis & Bioorthogonal Tag Enrichment Streptavidin Enrichment & Proteolysis Click->Enrichment Combine Heavy/ Light Isotopes LCMS Quantitative LC-MS/MS (Target Validation) Enrichment->LCMS Peptide Sequencing

Fig 1. Competitive IsoTOP-ABPP workflow utilizing EPSF probes for self-validating target identification.

Conclusion

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride represents a highly optimized balance of hydrolytic stability and context-dependent reactivity. By integrating this warhead into a competitive IsoTOP-ABPP workflow, researchers can confidently map ligandable hotspots across the proteome, identifying novel binding pockets that are entirely invisible to traditional cysteine-directed probes.

References

  • Structure-based design and analysis of SuFEx chemical probes RSC Publishing / PMC - NIH[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome ACS Publications[Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Chemical Science (RSC Publishing)[Link]

  • Detection of ABP binding sites and competitive ABPP ResearchGate[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI[Link]

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Analysis of 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride in Complex Proteomes

As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, researchers are increasingly moving beyond traditional cysteine-reactive warheads. 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (EPSF) has e...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, researchers are increasingly moving beyond traditional cysteine-reactive warheads. 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (EPSF) has emerged as a highly versatile building block for designing Sulfur(VI) Fluoride Exchange (SuFEx) probes. By leveraging the unique electronic and steric properties of the pyrazole scaffold, EPSF-derived probes can target conserved lysines, tyrosines, serines, and histidines within protein microenvironments.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cross-reactivity of EPSF in complex proteomes, compare its performance against alternative electrophiles, and provide a self-validating experimental workflow for Activity-Based Protein Profiling (ABPP).

Mechanistic Grounding: The Causality of EPSF Reactivity

The foundational principle of EPSF lies in the [1]. Unlike highly reactive sulfonyl chlorides, which rapidly hydrolyze in aqueous buffers, sulfonyl fluorides (


) are intrinsically stable in physiological conditions.

EPSF remains inert until it enters a specific protein binding pocket. The causality of its reactivity is entirely context-dependent . When the pyrazole ring anchors the probe into an active site (such as the ATP-binding pocket of a kinase), the spatial proximity and local hydrogen-bonding network activate a nearby nucleophilic residue (e.g., a deprotonated lysine or an H-bond-activated tyrosine). This microenvironment catalyzes the displacement of the fluoride ion, forming a stable sulfonamide or sulfonate adduct. This mechanism is highly analogous to the groundbreaking pyrazole-based XO44 probe used for broad-spectrum kinome profiling () [2].

Reactivity Probe EPSF Probe Pocket Protein Binding Pocket (Microenvironment) Probe->Pocket Lys Conserved Lysine (Deprotonated) Pocket->Lys Proximity Tyr Tyrosine (H-bond activated) Pocket->Tyr Proximity SuFEx SuFEx Reaction (Fluoride Displacement) Lys->SuFEx Tyr->SuFEx Adduct Stable Sulfonamide/Sulfonate Adduct SuFEx->Adduct

Figure 1: Context-dependent SuFEx reactivity of EPSF within a protein microenvironment.

Comparative Performance: EPSF vs. Alternative Warheads

When selecting a covalent warhead for drug discovery or target identification, it is critical to balance reactivity with proteome-wide cross-reactivity. If a probe is too reactive, it generates toxic off-target effects; if it is too latent, it fails to capture the target.

As established in literature evaluating [3], sulfonyl fluorides occupy a "Goldilocks" zone. Below is an objective comparison of EPSF against traditional Acrylamides and latent Fluorosulfates.

Table 1: Comparative Analysis of Covalent Warheads in Chemoproteomics
Feature1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (EPSF)AcrylamidesFluorosulfates (

)
Primary Target Residues Lys, Tyr, His, SerCysTyr, Lys (Latent)
Reaction Mechanism SuFEx (Proximity-driven)Michael AdditionSuFEx (Highly latent)
Intrinsic Aqueous Stability High (Resists hydrolysis in plasma/buffer)Moderate to HighVery High
Proteome Coverage Broad (Targets conserved active sites beyond Cys)Narrow (Strictly Cys-dependent)Narrow (Requires strong microenvironment activation)
Cross-Reactivity Risk Moderate (Requires tuning of the pyrazole scaffold)High (If highly electrophilic/untuned)Low (Often too unreactive for broad profiling)

Key Insight: EPSF outperforms acrylamides in targets lacking a proximal cysteine. However, because lysine and tyrosine are abundant on protein surfaces, the specificity of an EPSF probe relies heavily on the non-covalent binding affinity of the 1-ethyl-1H-pyrazole moiety. Unoptimized EPSF derivatives may exhibit moderate cross-reactivity with highly nucleophilic off-target proteins (e.g., Glutathione S-transferases or abundant serine proteases).

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

To accurately map the cross-reactivity of an EPSF-derived probe, experiments must be conducted in live cells . Performing these assays in cell lysates artificially inflates cross-reactivity because cellular compartmentalization is destroyed, and endogenous competitors (like ATP) are diluted.

The following protocol outlines a self-validating Activity-Based Protein Profiling (ABPP) system using an EPSF probe conjugated to an alkyne handle.

Step-by-Step Live-Cell Chemoproteomic Protocol

Step 1: Live-Cell Incubation & Competition (The Self-Validating Control)

  • Action: Divide live cells (e.g., Jurkat or HeLa) into three cohorts: Vehicle (DMSO), Probe-only (EPSF-alkyne, 2 µM), and Competition (Pre-treated with a known reversible inhibitor for 1 hour, followed by EPSF-alkyne).

  • Causality: The competition cohort validates that the EPSF probe is engaging the active site specifically. If an off-target protein is labeled equally in both the Probe-only and Competition cohorts, it is flagged as non-specific cross-reactivity.

Step 2: Cell Lysis and Protein Extraction

  • Action: Wash cells with cold PBS to remove unbound probe. Lyse in a denaturing buffer (1% SDS in 50 mM HEPES, pH 7.4) and sonicate to shear DNA.

  • Causality: Rapid denaturation halts all enzymatic activity and prevents post-lysis artifactual labeling by unreacted EPSF.

Step 3: CuAAC Click Chemistry

  • Action: Add Biotin-Azide,

    
    , THPTA ligand, and Sodium Ascorbate to the proteome. React for 1 hour at room temperature.
    
  • Causality: The bioorthogonal alkyne tag ensures that the probe's native binding kinetics were not disrupted during the live-cell phase, while allowing robust biotinylation for downstream enrichment.

Step 4: Streptavidin Enrichment and On-Bead Digestion

  • Action: Precipitate proteins to remove click reagents. Resuspend and incubate with Streptavidin-agarose beads. Wash stringently (including high-salt and urea washes), then perform on-bead trypsin digestion.

  • Causality: Stringent washing eliminates non-covalently bound proteins, ensuring that the LC-MS/MS only detects proteins that have formed a true covalent SuFEx adduct with the EPSF probe.

Step 5: LC-MS/MS and Label-Free Quantification (LFQ)

  • Action: Analyze the tryptic peptides via high-resolution LC-MS/MS. Use LFQ to calculate the ratio of peptide abundance between the Probe-only and Competition cohorts.

Workflow A Live Cell Incubation (EPSF-Alkyne Probe) B Cell Lysis & Protein Extraction A->B C CuAAC Click Chemistry (Biotin-Azide) B->C D Streptavidin Enrichment & Trypsin Digestion C->D E LC-MS/MS Analysis (Cross-Reactivity Profiling) D->E

Figure 2: Step-by-step live-cell chemoproteomic workflow for profiling EPSF cross-reactivity.

Data Interpretation: Separating Signal from Noise

When analyzing the LC-MS/MS data from an EPSF cross-reactivity study, researchers must look for the "SuFEx Signature."

  • High-Confidence Targets: Proteins that show a >75% reduction in LFQ intensity in the competition cohort compared to the probe-only cohort. This indicates specific, saturable binding driven by the pyrazole scaffold.

  • Inherent Cross-Reactivity: Proteins that are heavily enriched but show no reduction in the competition cohort. EPSF is known to occasionally cross-react with highly abundant nucleophiles, such as specific Glutathione S-transferases (GSTs) or metabolic enzymes with hyper-reactive tyrosines.

  • Site of Modification: Advanced MS/MS analysis can identify the exact amino acid modified by the EPSF probe. A mass shift corresponding to the loss of fluoride (

    
    ) and addition of the pyrazole-sulfonyl group confirms the SuFEx mechanism.
    

By systematically applying this workflow, drug development professionals can confidently utilize 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride as a starting point for developing highly selective, beyond-cysteine covalent therapeutics.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society, 139(2), 680-685.[Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Advances, 5(54), 43395-43404.[Link]

Validation

comparative analysis of different pyrazole-based probes

As a Senior Application Scientist, selecting the right molecular scaffold is the difference between a probe that merely "works" in a cuvette and one that delivers robust, target-specific insights in complex biological sy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular scaffold is the difference between a probe that merely "works" in a cuvette and one that delivers robust, target-specific insights in complex biological systems. Pyrazole derivatives have emerged as privileged scaffolds in chemical biology due to their exceptional electronic properties, hydrogen-bonding capacity, and synthetic versatility[1].

However, a pyrazole is rarely used in isolation; its performance must be benchmarked against structurally related alternatives like pyrazolines, isoxazoles, and indazoles. This guide provides a rigorous comparative analysis of pyrazole-based probes across three distinct applications: fluorescent metal ion sensing, histone deacetylase (HDAC) target engagement, and G protein-coupled receptor (GPCR) imaging.

The Analytical Challenge: Distinguishing between biologically essential Zinc (Zn²⁺) and highly toxic Cadmium (Cd²⁺) is notoriously difficult. Both are Group 12 transition metals with closed d¹⁰ electron shells, meaning they lack low-energy d-d transitions and exhibit nearly identical coordination preferences[2].

Scaffold Comparison & Causality: To solve this, researchers compared a fully aromatic pyrazole-based sensor (Pyrazole 8 ) against its reduced pyrazoline counterpart (Pyrazoline 4 )[3].

  • Pyrazoline 4 (Reduced): The non-planar nature of the pyrazoline ring creates a specific bite angle that preferentially accommodates the slightly larger ionic radius of Cd²⁺, resulting in higher sensitivity for cadmium[3].

  • Pyrazole 8 (Aromatic): Oxidation to a fully aromatic pyrazole ring flattens the molecule and alters the electron density of the coordinating nitrogen atoms. This structural rigidity perfectly matches the coordination geometry of Zn²⁺. Upon binding Zn²⁺, Pyrazole 8 undergoes Chelation-Enhanced Fluorescence (CHEF), preventing non-radiative decay and triggering a massive 20-fold "turn-on" emission at 480 nm[3].

  • Pyrazole 9 (Electronic Tuning): By simply substituting an electronegative fluorine atom on the pyrazole core with an electron-donating methoxy group, the electron cloud is pushed toward the binding pocket, completely shifting the probe's selectivity to Iron (Fe³⁺)[3].

Quantitative Data Summary
Scaffold TypeCompoundPrimary AnalyteFold Increase (Fluorescence)Emission (λem)Limit of Detection (LOD)
Pyrazoline Pyrazoline 4Cd²⁺ (over Zn²⁺)7.3x (Cd²⁺) vs 4.5x (Zn²⁺)480 nm0.0319 μM (Zn²⁺)
Pyrazole Pyrazole 8Zn²⁺ (over Cd²⁺)20.0x (Zn²⁺) vs 2.5x (Cd²⁺)480 nmNot specified
Pyrazole Pyrazole 9Fe³⁺ (over Fe²⁺)30.0x (Fe³⁺)465 nm0.025 μM (Fe³⁺)
Experimental Protocol: Self-Validating Spectrofluorimetric Titration

To ensure the fluorescence signal is a true representation of 1:1 or 1:2 stoichiometric binding rather than non-specific aggregation, the following self-validating workflow must be used:

  • Stock Preparation: Dissolve the pyrazole probe in spectroscopic-grade acetonitrile (MeCN) to a final concentration of 10 μM. Prepare aqueous metal ion solutions (1 mM).

  • Titration: Gradually add the metal ion (0 to 2.0 equivalents) to the probe. Record the emission spectra (λex = 340 nm). Causality: Titrating past 2.0 eq ensures the binding pockets are fully saturated, establishing the maximum theoretical fluorescence (F_max).

  • Job's Plot Analysis (Stoichiometry): Prepare a series of solutions where the total concentration of [Probe] + [Metal] is kept constant, but the mole fraction varies from 0 to 1. Plot fluorescence intensity against the mole fraction. Causality: The mole fraction that yields the highest fluorescence peak mathematically proves the binding stoichiometry (e.g., a peak at 0.5 indicates 1:1 binding; a peak at 0.33 indicates 1:2 binding).

  • Reversibility Check (Self-Validation): Add an excess of EDTA (a strong chelator) to the fluorescent Probe-Zn²⁺ complex. If the fluorescence immediately drops back to baseline, the signal is purely coordination-driven. If it remains high, the probe has undergone irreversible chemical degradation.

G Start Synthesize Pyrazole Probe Sol Prepare Stock Solutions (Probe in MeCN, Ions in H2O) Start->Sol Titration Spectrofluorimetric Titration (Add 0-2 eq. Metal Ions) Sol->Titration JobPlot Job's Plot Analysis (Determine Stoichiometry) Titration->JobPlot Validate Self-Validation: Add EDTA (Confirm Reversibility) JobPlot->Validate

Workflow for validating chelation-enhanced fluorescence (CHEF) in metal ion sensors.

Target Engagement: Pyrazole vs. Isoxazole in HDAC Profiling

The Analytical Challenge: Histone deacetylases (HDACs) share a highly conserved zinc-binding active site, making the design of isoform-selective probes exceptionally difficult.

Scaffold Comparison & Causality: To map the binding poses of HDAC inhibitors in live cells, researchers utilized Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL)[4]. They compared an isoxazole-based probe (Probe 2b ) against a pyrazole-based probe (Probe 3f )[5]. Both probes contain a Zinc Binding Group (ZBG) and a photoreactive diazide Surface Binding Group (SBG)[5].

  • Isoxazole 2b (Rigid): The isoxazole ring provides a rigid structural "kink." This rigidity forces the hydrophobic diazide SBG to remain exposed to the aqueous solvent. Consequently, this probe preferentially binds to HDAC3, which has a "closed" conformation that accommodates this rigid, solvent-exposed pose[5].

  • Pyrazole 3f (Flexible): The pyrazole ring is highly flexible. HDAC8 possesses a unique "open" conformation with a secondary adjacent binding pocket[4]. The flexibility of the pyrazole scaffold allows the probe to fold its hydrophobic diazide SBG directly into this secondary pocket, shielding it from the solvent[4][5]. This thermodynamic advantage makes the pyrazole probe one of the most potent HDAC8 inhibitors ever reported (IC₅₀ = 17 nM)[4][5].

Quantitative Data Summary
Scaffold TypeCompoundHDAC3 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Selectivity Profile
Isoxazole Probe 2b45651HDAC3 Selective (>14-fold)
Pyrazole Probe 3f>10017HDAC8 Selective
Experimental Protocol: BEProFL Photoaffinity Assay

To capture these transient conformational states in live cells, use the following self-validating photoaffinity protocol:

  • Live Cell Incubation: Incubate live cells with the pyrazole/isoxazole diazide probes (1 μM) for 2 hours. Causality: Live-cell incubation ensures the HDAC enzymes are in their native, biologically relevant conformations (open vs. closed) rather than artificial recombinant states.

  • UV Crosslinking: Irradiate the cells with UV light (365 nm) for 10 minutes on ice. Causality: UV light converts the diazide into a highly reactive nitrene, which instantly forms a covalent bond with the nearest amino acid residue, permanently trapping the probe in its current binding pose[5].

  • Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-fluorophore tag to the probe's alkyne handle.

  • Competitive Control (Self-Validation): Run a parallel sample pre-treated with a 100-fold excess of SAHA (a known, non-fluorescent HDAC pan-inhibitor). If the fluorescent band on the subsequent Western Blot disappears in the SAHA lane, it proves the pyrazole probe was bound specifically to the active site. If the band remains, the probe is suffering from non-specific hydrophobic sticking.

G ZBG Zinc Binding Group (ZBG) Anchored at Active Site Isoxazole Isoxazole Scaffold (Rigid Kink) ZBG->Isoxazole Pyrazole Pyrazole Scaffold (Flexible Kink) ZBG->Pyrazole HDAC3 HDAC3 Selectivity (Closed Conformation) Isoxazole->HDAC3 Restricts SBG (Solvent Exposed) HDAC8 HDAC8 Selectivity (Open Conformation, Occupies 2nd Pocket) Pyrazole->HDAC8 Allows SBG to fold into pocket

Structural logic dictating isoform selectivity between Isoxazole and Pyrazole HDAC probes.

GPCR Imaging: Pyrazole vs. Indazole for Cannabinoid Receptors

The Analytical Challenge: Conjugating a bulky fluorophore (like NBD or TAMRA) to a small-molecule drug often destroys its binding affinity or alters its receptor subtype selectivity due to severe steric clashes.

Scaffold Comparison & Causality: Researchers attempted to create fluorescent probes for the Cannabinoid Receptor Type 1 (CB1R) by attaching an NBD fluorophore to different heterocyclic cores[6][7].

  • Pyrazole Core (Probe 30): The pyrazole-based NBD probe successfully maintained its CB1R profile (Ki = 428 nM) with a >23-fold selectivity over CB2R, while retaining its inverse agonist activity[6][7]. The compact nature of the pyrazole ring allowed the attached linker and fluorophore to thread through the extracellular vestibule without disrupting the core pharmacophore's interactions[6][7].

  • Indazole Core (Probe 36): When the core was switched to an indazole (a pyrazole fused with a benzene ring), the probe completely lost its CB1R preference and shifted its binding solely to CB2R[6][7]. Causality: The additional steric bulk of the fused benzene ring in the indazole scaffold created a severe spatial clash within the tighter CB1R binding pocket once the fluorophore was attached, forcing the molecule to favor the slightly more accommodating CB2R pocket[6][7].

G Base Drug-Derived Scaffold + NBD Fluorophore Pyrazole Pyrazole Core (Probe 30) (Compact, Low Steric Bulk) Base->Pyrazole Indazole Indazole Core (Probe 36) (Fused Benzene Ring = High Bulk) Base->Indazole CB1R Maintains CB1R Selectivity (Inverse Agonist) Pyrazole->CB1R CB2R Shifts to CB2R Preference (Steric Clash in CB1R) Indazole->CB2R

Impact of scaffold steric bulk on Cannabinoid Receptor subtype selectivity.

Conclusion

The pyrazole scaffold is not merely a passive structural linker; it is an active participant in probe performance. As demonstrated, the aromatization state (pyrazole vs. pyrazoline) dictates metal ion coordination geometry, its inherent flexibility (vs. isoxazoles) allows access to hidden enzymatic pockets, and its compact size (vs. indazoles) preserves GPCR subtype selectivity when bulky fluorophores are attached.

References

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. National Library of Medicine (PMC).[Link]

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes. National Library of Medicine (PMC).[Link]

  • Insights from Comprehensive Multiple Receptor Docking to HDAC8. National Library of Medicine (PMC).[Link]

  • Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent progress in chemosensors based on pyrazole derivatives. National Library of Medicine (PMC).[Link]

Sources

Comparative

A Benchmark Guide to Novel Covalent Warheads in Drug Discovery

Introduction: The Renaissance of Covalent Inhibition Historically, covalent drugs were often discovered serendipitously and carried a stigma of promiscuous reactivity and toxicity (1)[1]. Today, the paradigm has shifted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Covalent Inhibition

Historically, covalent drugs were often discovered serendipitously and carried a stigma of promiscuous reactivity and toxicity (1)[1]. Today, the paradigm has shifted toward Targeted Covalent Inhibitors (TCIs). By appending a mildly electrophilic "warhead" onto a highly selective non-covalent recognition scaffold, drug developers can achieve unparalleled potency, prolonged pharmacodynamics, and the ability to target shallow, traditionally "undruggable" pockets (e.g., KRAS G12C) (2)[2].

However, the success of a TCI hinges on the precise calibration of its warhead. An overly reactive warhead leads to off-target toxicity, while an under-reactive one fails to trap the target efficiently (3)[3]. This guide provides a comprehensive benchmarking framework for comparing novel and classic covalent warheads, detailing the causality behind experimental designs and outlining self-validating protocols for reactivity and selectivity profiling.

The Mechanistic Framework of Covalent Binding

The efficacy of a covalent inhibitor is not defined by a simple


 or 

, but rather by a two-step kinetic process (4)[4]. First, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent complex (E·I), governed by the dissociation constant (

). Second, the electrophilic warhead reacts with the nucleophilic residue to form the covalent adduct (E-I), governed by the inactivation rate constant (

).

G E Target Protein (E) EI Reversible Complex (E·I) Driven by Ki E->EI Non-covalent binding I Covalent Inhibitor (I) I->EI EI->E Dissociation EI_cov Covalent Adduct (E-I) Driven by k_inact EI->EI_cov Covalent bond formation (k_inact)

Two-step kinetic mechanism of targeted covalent inhibitors.

Benchmarking studies must decouple these two parameters. Intrinsic reactivity assays isolate the chemical propensity for bond formation, while chemoproteomic assays evaluate the structural context of the whole proteome (1)[1].

Comparative Analysis of Covalent Warheads

The choice of warhead dictates the targeted amino acid, the reaction mechanism, and the reversibility of the bond (5)[5]. Below is a benchmarked comparison of prominent covalent warheads.

  • Acrylamides: The gold standard for targeting non-catalytic cysteines. They undergo Michael addition and exhibit moderate intrinsic reactivity, making them highly dependent on the initial non-covalent binding event for target engagement (6)[6].

  • Vinyl Sulfones: Generally more reactive toward thiol nucleophiles than acrylamides. They act as "quiescent affinity labels" that remain relatively stable in solution but become highly reactive when positioned in the microenvironment of the target active site (7)[7].

  • Chloroacetamides: Highly reactive alkylating agents. While their intrinsic reactivity often precludes them from being safe systemic drugs, they are invaluable as chemical probes for Activity-Based Protein Profiling (ABPP) (8)[8].

  • Cyanoacrylamides: By adding an electron-withdrawing cyano group to the α-position, the resulting adduct becomes susceptible to retro-Michael addition, yielding reversible covalent inhibitors. This allows for extended target residence time without permanent protein modification (4)[4].

Table 1: Quantitative Benchmarking of Warhead Properties
Warhead ClassPrimary NucleophileMechanismIntrinsic Reactivity (

with GSH)
ReversibilityClinical / Preclinical Examples
Acrylamide CysteineMichael AdditionModerate (Hours)IrreversibleSotorasib (KRAS), Osimertinib (EGFR)
Vinyl Sulfone Cysteine, HistidineMichael AdditionHigh to Moderate (Minutes to Hours)IrreversibleK777 (Cathepsin inhibitor)
Chloroacetamide Cysteine, LysineAlkylation (SN2)Very High (Seconds to Minutes)IrreversibleSML-8-73-1 (KRAS probe)
Cyanoacrylamide CysteineMichael AdditionTunable (Minutes to Hours)Reversible CovalentRilzabrutinib (BTK)
Sulfonyl Fluoride Tyrosine, Lysine, SerSuFExModerate (Hours)IrreversibleVarious chemical biology probes

Standardized Experimental Protocols for Warhead Benchmarking

To ensure scientific integrity, experimental data must be derived from self-validating systems. The following protocols represent the industry standards for profiling covalent warheads.

Protocol 1: High-Throughput LC-MS/MS Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of a warhead independent of protein binding (6)[6].

Causality of Design: Glutathione (GSH) is selected over free cysteine because its tripeptide structure (γ-L-glutamyl-L-cysteinylglycine) better mimics the steric hindrance and physiological pKa (~8.8) of protein-bound cysteines, preventing the overestimation of warhead reactivity (6)[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the covalent inhibitor in DMSO. Prepare a 5 mM solution of reduced GSH in PBS (pH 7.4).

  • Incubation: Mix the inhibitor (final concentration 10 µM) with GSH (final concentration 50 µM) in PBS containing 100 µM of an internal standard (e.g., labetalol).

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 minutes), transfer aliquots into a quenching solution (acetonitrile containing 0.1% formic acid) to halt the reaction.

  • LC-MS/MS Analysis: Inject the quenched samples into an LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent inhibitor, the GSH-adduct, and the internal standard.

  • Kinetic Calculation: Plot the natural log of the remaining parent compound against time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ) (6)[6].

Self-Validating System: This protocol mandates the inclusion of a non-reactive structural analog (e.g., a saturated propionamide instead of an acrylamide) as a negative control. This ensures that any observed depletion in LC-MS/MS is strictly due to covalent adduct formation, rather than non-specific binding to the microplate or precipitation. Furthermore, monitoring both the depletion of the parent mass and the appearance of the adduct mass provides a closed mass-balance loop, validating the reaction stoichiometry (3)[3].

Protocol 2: Competitive isoTOP-ABPP for Proteome-Wide Selectivity

Purpose: To evaluate the proteome-wide selectivity and off-target engagement of the covalent warhead in a native biological context (1)[1].

Causality of Design: Biochemical assays cannot predict off-target engagement in a complex cellular milieu. By using a broad-spectrum reactive probe (e.g., iodoacetamide-alkyne) after warhead treatment, researchers can quantify the exact cysteines that were sterically or chemically blocked by the covalent inhibitor (2)[2].

G Proteome Native Proteome (Lysate/Cells) Treatment Incubation with Covalent Warhead Proteome->Treatment Probe Broad-Spectrum Probe Labeling Treatment->Probe Enrichment Biotin Enrichment & Trypsin Digest Probe->Enrichment LCMS Quantitative LC-MS/MS Enrichment->LCMS Analysis Identify Blocked Nucleophiles LCMS->Analysis

Competitive isoTOP-ABPP workflow for proteome-wide selectivity profiling.

Step-by-Step Methodology:

  • Inhibitor Treatment: Treat live cells or native cell lysates with varying concentrations of the covalent inhibitor (or DMSO vehicle) for 1-2 hours.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged probe (e.g., IA-alkyne for cysteines) to label all remaining unreacted nucleophiles (2)[2].

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag containing an isotopically labeled cleavable linker (heavy for vehicle, light for inhibitor) (1)[1].

  • Enrichment & Digestion: Pool the heavy and light samples. Enrich labeled proteins using streptavidin beads, wash extensively, and perform on-bead trypsin digestion.

  • Cleavage & MS Analysis: Cleave the labeled peptides from the beads and analyze via high-resolution LC-MS/MS.

  • Data Interpretation: Calculate the Light/Heavy (R) ratio for each identified peptide. A ratio of R < 0.2 indicates >80% target engagement by the covalent warhead at that specific residue.

Self-Validating System: The use of isotopically labeled cleavable linkers (isoTOP-ABPP) serves as an internal self-validation mechanism. Because the heavy (control) and light (treated) samples are mixed prior to enrichment and digestion, any sample loss or run-to-run variance affects both isotopes equally. The relative quantification mathematically eliminates these artifacts, ensuring that the observed competition ratios are absolute and trustworthy (2)[2].

References

  • 6 - nih.gov

  • 1 - nomuraresearchgroup.com

  • 5 - tandfonline.com

  • 4 - nih.gov

  • 2 - acs.org 6.3 - mdpi.com

  • 8 - nih.gov

  • 7 - explorationpub.com

Sources

Validation

Expanding the Ligandable Proteome: A Head-to-Head Comparison of Sulfonyl Fluoride and Acrylamide Probes

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally transformed chemical biology and drug discovery. By forming an irreversible bond with target proteins, covalent probes offer unparalleled potency,...

Author: BenchChem Technical Support Team. Date: March 2026

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally transformed chemical biology and drug discovery. By forming an irreversible bond with target proteins, covalent probes offer unparalleled potency, prolonged pharmacodynamics, and the unique ability to interrogate shallow, traditionally "undruggable" binding pockets[1]. Historically, the field has been heavily dominated by acrylamide-based electrophiles targeting cysteine residues[2]. However, because cysteine is one of the least abundant amino acids in the human proteome, researchers are increasingly turning to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—specifically sulfonyl fluorides (SFs)—to target more abundant nucleophiles like lysine, tyrosine, serine, and histidine[3][4].

As a Senior Application Scientist, I frequently guide drug development teams through the critical decision of selecting the right electrophilic warhead. This guide provides an objective, data-driven comparison of acrylamide and sulfonyl fluoride probes, detailing their mechanistic differences, reactivity profiles, and the self-validating experimental protocols required to rigorously evaluate them.

Mechanistic Causality: Soft vs. Hard Electrophiles

The fundamental choice between an acrylamide and a sulfonyl fluoride is dictated by the Hard Soft Acid Base (HSAB) theory, which governs how the probe will interact with the protein microenvironment.

  • Acrylamides (The "Goldilocks" Soft Electrophile): Acrylamides are soft electrophiles that preferentially react with soft nucleophiles, namely the highly nucleophilic thiolate anion of cysteine, via a Michael addition[2][5]. Their intrinsic latency is highly tunable; medicinal chemists can easily temper their reactivity by modifying adjacent electron-withdrawing groups to minimize off-target labeling while maintaining rapid on-target kinetics[2][6].

  • Sulfonyl Fluorides (The Hard Electrophile): SFs are harder electrophiles that form stable sulfonylation adducts with harder nucleophiles (e.g., the hydroxyl of tyrosine/serine or the primary amine of lysine)[5][7]. Crucially, SFs are remarkably stable in aqueous environments. Their reactivity is proximity-driven; they remain largely inert until they bind to a specific protein pocket where desolvation and local general-base catalysis (often provided by neighboring histidines or aspartates) activate the warhead for a SuFEx reaction[3][8].

ReactivityLogic Probe Covalent Chemical Probes Acrylamide Acrylamide (Soft Electrophile) Probe->Acrylamide SF Sulfonyl Fluoride (Hard Electrophile) Probe->SF Cys Cysteine (Cys) High intrinsic nucleophilicity Low proteome abundance Acrylamide->Cys Targets BeyondCys Tyr, Lys, Ser, His Proximity-driven reactivity High proteome abundance SF->BeyondCys Targets Michael Michael Addition Thiolate attack on β-carbon Cys->Michael SuFEx SuFEx Reaction Sulfonylation of nucleophile BeyondCys->SuFEx

Mechanistic divergence of covalent probes based on electrophile hardness and target nucleophile.

Quantitative Performance Comparison

To objectively benchmark these warheads, we must evaluate their kinetic parameters (


) and target scope. The table below synthesizes quantitative data from well-characterized probes, such as the acrylamide-based Ibrutinib and Sotorasib, against representative pan-kinase SF probes like XO44[6][9].
ParameterAcrylamide Probes (e.g., Ibrutinib, Sotorasib)Sulfonyl Fluoride Probes (e.g., XO44, CbmsF)
Primary Target Residue(s) Cysteine (Cys)[10]Lysine, Tyrosine, Serine, Histidine[4][10]
Reaction Mechanism Michael Addition[1]Sulfur(VI) Fluoride Exchange (SuFEx)[11]
Electrophilicity Soft[5]Hard[5]
Aqueous Stability Moderate to High (tunable latency)[7]Very High (requires microenvironment activation)[3]
Typical


to


[9]
Highly variable; heavily dependent on pocket geometry[8]
Proteome Abundance of Target ~1.5% (Rare, limits druggable space)[4]>15% (Abundant, expanding the ligandable space)[2][8]
Primary Off-Target Risk Highly nucleophilic off-target cysteines[6]Non-specific hydrolysis (if poorly optimized)[7]
Self-Validating Experimental Protocols

A covalent probe is only as useful as the data validating its selectivity. To ensure scientific integrity, we employ Activity-Based Protein Profiling (ABPP). By using an alkyne-tagged probe, we can perform target engagement in live cells, avoiding the artificial exposure of cryptic binding sites that occurs during cell lysis[6][9].

Protocol: Competitive ABPP for Intact Cell Target Engagement

Causality & Trustworthiness Note: We strictly use a competitive format (pre-dosing with an untagged competitor) to create a self-validating system. True targets will show a dose-dependent reduction in labeling signal, distinguishing them from non-specific background noise. If a protein is enriched but its signal is not competed away by the parent drug, it is an experimental artifact, not a true target.

Step 1: Live Cell Incubation

  • Culture the target cell line to ~80% confluency.

  • Competition Arm: Pre-incubate cells with the untagged parent inhibitor (10x to 100x

    
    ) or vehicle (DMSO) for 1 hour. Rationale: This saturates the specific binding pockets, blocking subsequent probe binding.
    
  • Labeling Arm: Add the alkyne-tagged probe (Acrylamide or SF) at a sub-saturating concentration (e.g., 1 µM) for 2 hours.

Step 2: Lysis and Proteome Extraction

  • Wash cells 3x with ice-cold PBS to halt the reaction and remove unbound probe.

  • Lyse cells in 1% NP-40 buffer supplemented with protease inhibitors. Sonicate and clear by centrifugation (14,000 x g, 15 min). Rationale: Denatures proteins to expose them for downstream chemistry while preserving the highly stable covalent probe-protein linkage.

Step 3: CuAAC Click Chemistry

  • Normalize protein concentrations across all samples to 2 mg/mL.

  • Add the click reagents: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and

    
     (1 mM). React for 1 hour at room temperature. Rationale: Covalently attaches a biotin affinity tag exclusively to proteins modified by the alkyne probe. Performing this post-lysis ensures bulky fluorophores/tags do not interfere with live-cell membrane permeability or binding pocket dynamics.
    

Step 4: Affinity Enrichment & LC-MS/MS

  • Precipitate proteins (methanol/chloroform) to remove excess click reagents, then resuspend in 0.2% SDS.

  • Incubate with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze peptides via quantitative LC-MS/MS to identify engaged targets and profile off-target liabilities[9][12].

ABPPWorkflow Step1 1. Live Cell Labeling Probe vs. Vehicle Step2 2. Proteome Extraction Lysis & Denaturation Step1->Step2 Step3 3. CuAAC Click Chemistry Attach Biotin-Azide Step2->Step3 Step4 4. Affinity Enrichment Streptavidin Pulldown Step3->Step4 Step5 5. On-Bead Digestion Trypsin Cleavage Step4->Step5 Step6 6. LC-MS/MS Target Identification Step5->Step6

Workflow for Activity-Based Protein Profiling (ABPP) using alkyne-tagged covalent probes.

Strategic Recommendations for Drug Development

When initiating a covalent drug discovery campaign, the choice of warhead dictates the trajectory of the project:

  • Choose Acrylamides when: The target protein has an accessible, non-catalytic cysteine near the binding pocket (e.g., KRAS G12C, EGFR T790M)[1][11]. The extensive medicinal chemistry precedent makes optimizing the latency of acrylamides straightforward, allowing for rapid hit-to-lead progression[2].

  • Choose Sulfonyl Fluorides when: The target lacks a druggable cysteine but possesses an active-site lysine, tyrosine, or histidine[4][13]. SFs are ideal for "beyond-cysteine" targeting and fragment-based drug discovery, as their absolute requirement for proximity-induced activation minimizes systemic off-target reactivity[2][3].

Conclusion

Both acrylamide and sulfonyl fluoride probes are indispensable tools in the modern chemical biology arsenal. While acrylamides remain the "Goldilocks" standard for cysteine targeting, the advent of SuFEx chemistry has shattered previous limitations, allowing researchers to map and drug a vastly expanded proteome. Rigorous, self-validating profiling using ABPP remains the gold standard for advancing either class of molecule from a chemical probe to a therapeutic candidate.

References
  • Benchchem. "The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling."
  • NIH PMC. "Reactive chemistry for covalent probe and therapeutic development."
  • ACS Publications. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome."
  • Benchchem. "A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes."
  • NIH PMC. "Characterising covalent warhead reactivity."
  • RSC Chemical Science. "Advances in sulfonyl exchange chemical biology: expanding druggable target space."
  • WuXi AppTec. "Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • White Rose. "Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads."
  • ResearchGate. "A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions."
  • NIH PMC. "Covalent drugs targeting histidine – an unexploited opportunity?"
  • American Chemical Society. "Discovery Report: Can we move beyond cysteine?"
  • Benchchem. "A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor."
  • ACS JACS Au.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

In the landscape of modern drug discovery and chemical synthesis, the innovative use of novel reagents is paramount. Among these, 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride has emerged as a valuable building block.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical synthesis, the innovative use of novel reagents is paramount. Among these, 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride has emerged as a valuable building block. However, its utility is matched by the critical need for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any handling of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, a thorough risk assessment is not just a recommendation; it is a scientific and ethical necessity. The sulfonyl fluoride moiety is a known reactive group, capable of acting as a covalent inhibitor by reacting with nucleophilic residues in biological systems. This reactivity is the source of its utility and its potential hazard.

Key Hazards:

  • Corrosivity: Based on its chemical structure, there is a high potential for corrosive effects on skin, eyes, and the respiratory tract.

  • Reactivity: The compound may react with water, including moisture in the air or on the skin, to release hydrofluoric acid, which is highly corrosive and toxic.

This initial assessment dictates a cautious approach, assuming a high level of hazard in the absence of comprehensive data.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks being performed, whether it's weighing the solid compound, preparing a solution, or running a reaction.

Table 1: Recommended PPE for Handling 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Body Part PPE Specification Rationale
Hands Double-gloving: Inner glove of nitrile, outer glove of butyl rubber or Viton™.Nitrile provides a good baseline of chemical resistance and dexterity. The outer layer of butyl rubber or Viton™ offers superior protection against a broader range of reactive chemicals, including potential hydrofluoric acid formation. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eyes & Face Chemical splash goggles conforming to ANSI Z87.1 standards, worn in conjunction with a full-face shield .Goggles provide a seal around the eyes to protect against splashes and vapors. A full-face shield protects the rest of the face from splashes and is a critical secondary barrier.
Respiratory For handling small quantities in a certified chemical fume hood: No respiratory protection required . For handling larger quantities or outside of a fume hood: A full-face respirator with a combination organic vapor/acid gas cartridge .The primary engineering control is a certified chemical fume hood. In situations where this control may be insufficient, a respirator is necessary to protect against the inhalation of corrosive and toxic vapors.
Body A flame-resistant lab coat worn over personal clothing. For larger-scale operations, a chemically resistant apron over the lab coat is recommended.The lab coat provides a removable barrier to protect skin and personal clothing from minor spills and contamination. A chemically resistant apron adds an extra layer of protection for the torso.
Feet Closed-toe shoes made of a non-porous material.This is a standard laboratory practice to protect the feet from spills and falling objects.

Procedural Guidance: From Donning to Disposal

The effectiveness of PPE is intrinsically linked to its correct use. The following workflows are designed to be self-validating systems, minimizing the potential for error.

The order in which PPE is put on is crucial to ensure a complete and sealed barrier.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat InnerGloves 2. Don Inner Nitrile Gloves LabCoat->InnerGloves Goggles 3. Don Chemical Splash Goggles InnerGloves->Goggles FaceShield 4. Don Full-Face Shield Goggles->FaceShield OuterGloves 5. Don Outer Butyl/Viton™ Gloves FaceShield->OuterGloves

Caption: Workflow for the correct sequence of donning PPE.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Have an emergency spill kit readily accessible.

    • Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) in case of a spill.

  • Handling:

    • Perform all manipulations of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, including weighing and solution preparation, within the fume hood.

    • Use tools (spatulas, forceps) to handle the solid compound, avoiding direct contact.

    • When preparing solutions, add the compound slowly to the solvent to control any exothermic reactions.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution.

    • Properly label all waste containers.

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is "dirty-to-dirty, clean-to-clean."

PPE_Doffing_Workflow cluster_doffing Doffing Sequence OuterGloves 1. Remove Outer Gloves FaceShield 2. Remove Face Shield OuterGloves->FaceShield LabCoat 3. Remove Lab Coat FaceShield->LabCoat Goggles 4. Remove Goggles LabCoat->Goggles InnerGloves 5. Remove Inner Gloves Goggles->InnerGloves Wash 6. Wash Hands Thoroughly InnerGloves->Wash

Caption: Workflow for the correct sequence of doffing PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large, contact your institution's environmental health and safety department.

    • For small spills within a fume hood, use a spill kit with an absorbent material that is compatible with corrosive materials. Neutralize the spill with a weak base (e.g., sodium bicarbonate) before cleanup.

Disposal: A Responsible Conclusion

All waste contaminated with 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion: Fostering a Culture of Safety

The responsible use of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific advancement. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a strong safety culture, and it is this culture that ultimately enables groundbreaking research.

References

At the time of this writing, a specific, publicly available Safety Data Sheet (SDS) for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride was not located through general searches. The guidance provided is based on the chemical properties of the sulfonyl fluoride functional group and general best practices for handling reactive chemical reagents. It is imperative to consult the specific SDS provided by the manufacturer of your material. For general guidance on handling hazardous chemicals, the following resources are recommended:

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. [Link]

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